2-(Trimethylsilyl)-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(1,3-oxazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHXHYNISNLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564015 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120629-79-0 | |
| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(trimethylsilyl)-1,3-oxazole from oxazole and trimethylsilyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(trimethylsilyl)-1,3-oxazole from oxazole and trimethylsilyl chloride. The document details the experimental protocol, key reaction parameters, and potential challenges, offering valuable insights for professionals in organic synthesis and medicinal chemistry. The oxazole motif is a crucial scaffold in numerous biologically active compounds, and its silylated derivatives serve as versatile intermediates in the development of novel therapeutics.[1][2][3][4]
Core Synthesis Strategy
The synthesis of this compound hinges on the selective deprotonation of the oxazole ring at the C2 position, followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride. The C2 proton of oxazole is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, facilitating its removal by a strong base.
Experimental Protocol
A widely employed method for this transformation involves the use of a strong organolithium base, such as n-butyllithium, at low temperatures to generate the 2-lithiooxazole intermediate. This intermediate is highly reactive and is immediately trapped with trimethylsilyl chloride to yield the desired product.
Detailed Experimental Procedure:
A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, n-butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise, maintaining the temperature at -78°C.[5] The resulting mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation. Following this, trimethylsilyl chloride (7.86 g) is added to the solution, and the reaction mixture is allowed to gradually warm to room temperature.[5]
Work-up and Purification:
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation. The fraction boiling at approximately 130°C is collected to afford pure this compound.[5]
Quantitative Data Summary:
| Reagent/Parameter | Quantity/Value | Molar Equivalent | Reference |
| Oxazole | 5.0 g | 1.0 | [5] |
| n-Butyllithium (2.54 M in hexane) | 28.5 ml | 1.0 | [5] |
| Trimethylsilyl chloride | 7.86 g | 1.0 | [5] |
| Solvent | Diethyl ether | - | [5] |
| Reaction Temperature | -78°C to room temperature | - | [5] |
| Reaction Time | 30 minutes at -78°C | - | [5] |
| Product Yield | 5.12 g | - | [5] |
| Boiling Point | ~130°C | - | [5] |
Characterization Data
Mass Spectrometry Data:
-
MS (m/e): 142 (M+1), 91, 73[5]
Potential Side Reactions and Considerations
A critical aspect of this synthesis is the stability of the 2-lithiooxazole intermediate. This species is known to be unstable and can undergo ring-opening to form an isonitrile species.[4] This side reaction can reduce the yield of the desired silylated product. To minimize this, it is crucial to maintain a low reaction temperature (-78°C) during the deprotonation and subsequent silylation steps.
Furthermore, as the reaction involves air- and moisture-sensitive reagents like n-butyllithium, all glassware must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere.
Logical Workflow of the Synthesis
The following diagram illustrates the key stages involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
Silylated heterocycles, including this compound, are valuable intermediates in organic synthesis. The trimethylsilyl group can serve as a protecting group or as a handle for further functionalization, such as in cross-coupling reactions. The ability to introduce substituents at the C2 position of the oxazole ring is of significant interest in medicinal chemistry, as this can modulate the biological activity of the resulting molecules. While specific examples of the direct use of this compound in drug synthesis were not prominently found in the searched literature, the catalytic C-H silylation of aromatic heterocycles is a recognized strategy for producing versatile intermediates for the synthesis of pharmaceutically relevant compound libraries.[6] The oxazole core itself is present in a wide array of natural products and synthetic drugs with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Therefore, functionalized oxazoles derived from silylated intermediates hold considerable potential for the discovery of new and effective drug candidates.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. prepchem.com [prepchem.com]
- 6. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-(trimethylsilyl)-1,3-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and estimated spectroscopic data for the compound 2-(trimethylsilyl)-1,3-oxazole. Due to the limited availability of published experimental data for this specific molecule, this guide combines reported mass spectrometry findings with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on the known spectral characteristics of the 1,3-oxazole ring and the trimethylsilyl (TMS) group, offering a valuable resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available and estimated quantitative spectroscopic data for this compound.
Table 1: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 142 | [M+1]⁺ (Quasi-molecular ion)[1] |
| 91 | Fragment ion |
| 73 | Fragment ion, characteristic of [(CH₃)₃Si]⁺[1] |
Table 2: Estimated ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.8 - 8.0 | Singlet | H-2 (Oxazole ring) |
| ~ 7.2 - 7.4 | Singlet | H-5 (Oxazole ring) |
| ~ 0.3 | Singlet | -Si(CH₃)₃ |
Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the typical shielding effect of a trimethylsilyl group.
Table 3: Estimated ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161 - 163 | C-2 (Oxazole ring) |
| ~ 150 - 152 | C-4 (Oxazole ring) |
| ~ 125 - 127 | C-5 (Oxazole ring) |
| ~ -1.0 | -Si(CH₃)₃ |
Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the substituent effects of the trimethylsilyl group.
Table 4: Estimated Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3150 | C-H stretching (Oxazole ring) |
| ~ 2960 - 2900 | C-H stretching (Trimethylsilyl group) |
| ~ 1580 - 1620 | C=N stretching (Oxazole ring) |
| ~ 1480 - 1520 | C=C stretching (Oxazole ring) |
| ~ 1250 | Si-CH₃ symmetric deformation |
| ~ 1100 - 1150 | Ring stretching (Oxazole) |
| ~ 840 | Si-C stretching |
Note: These are estimated values based on the characteristic absorption bands of 1,3-oxazoles and trimethylsilyl compounds.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported.[1] The procedure involves the deprotonation of 1,3-oxazole using a strong base followed by quenching with trimethylsilyl chloride.
Materials:
-
1,3-Oxazole
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether
-
Standard glassware for anhydrous reactions
-
Distillation apparatus
Procedure:
-
A solution of 1,3-oxazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexane is added dropwise to the cooled solution with constant stirring.
-
The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete deprotonation.
-
Trimethylsilyl chloride is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is quenched, and the product is isolated by distillation.
General Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Visualizations
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Silylated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of silylated oxazoles. Silylated oxazoles are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. Understanding their NMR spectral features is crucial for reaction monitoring, structural elucidation, and purity assessment. This document summarizes key NMR data, provides detailed experimental protocols, and illustrates fundamental structural relationships.
Introduction to Silylated Oxazoles and their NMR Characterization
Silylation of oxazoles is a common strategy to protect the oxazole ring, increase its solubility in organic solvents, or to direct subsequent chemical transformations. The introduction of a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), induces characteristic shifts in the ¹H and ¹³C NMR spectra. These shifts are influenced by the nature of the silyl group, its position on the oxazole ring (C2, C4, or C5), and the presence of other substituents.
Accurate interpretation of ¹H and ¹³C NMR spectra is essential for unambiguously determining the structure of silylated oxazole derivatives. This guide aims to provide a practical resource for researchers working with these compounds by consolidating available spectral data and experimental methodologies.
Tabulated ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for a selection of silylated oxazoles. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shifts of Silylated Oxazoles
| Compound | Silyl Group | Position of Silyl Group | Other Substituents | Oxazole Ring Protons (δ, ppm) | Silyl Group Protons (δ, ppm) | Other Substituent Protons (δ, ppm) | Solvent |
| 2-Butylthio-5-(3-trimethylsilyl-prop-2-ynyl)oxazole[1] | Trimethylsilyl (TMS) | On prop-2-ynyl at C5 | 2-Butylthio | H4: 7.10 (s) | 0.15 (s, 9H) | 3.17 (t, 2H), 1.74 (q, 2H), 1.47 (sextet, 2H), 0.94 (t, 3H) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts of Silylated Oxazoles
| Compound | Silyl Group | Position of Silyl Group | Other Substituents | Oxazole Ring Carbons (δ, ppm) | Silyl Group Carbons (δ, ppm) | Other Substituent Carbons (δ, ppm) | Solvent |
| 2-Butylthio-5-(3-trimethylsilyl-prop-2-ynyl)oxazole[1] | Trimethylsilyl (TMS) | On prop-2-ynyl at C5 | 2-Butylthio | C2: 160.0, C4: 124.9, C5: 148.6 | -0.07 | 99.3, 87.2, 32.4, 31.7, 21.9, 13.7 | CDCl₃ |
Note: The tables will be expanded as more data on a wider variety of silylated oxazoles becomes available through ongoing research.
Experimental Protocols
This section details the general procedures for the synthesis of silylated oxazoles and their subsequent NMR analysis. These protocols are based on established methodologies and should be adapted to the specific requirements of the target molecule.
General Procedure for the Silylation of Oxazoles
The silylation of oxazoles can be achieved through various methods, with the choice of silylating agent and reaction conditions depending on the desired regioselectivity and the nature of the oxazole substrate. A common method involves the deprotonation of the oxazole followed by quenching with a silyl halide.
Workflow for Silylation of Oxazoles
Caption: General workflow for the synthesis of silylated oxazoles.
Materials:
-
Oxazole starting material
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Strong base (e.g., n-butyllithium (n-BuLi), lithium diisopropylamide (LDA))
-
Silylating agent (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Silica gel for column chromatography
Procedure:
-
Dissolve the oxazole substrate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) to the cooled solution. Stir the mixture at -78 °C for the time required to achieve complete deprotonation.
-
Add the silylating agent to the reaction mixture and allow it to warm to room temperature over several hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired silylated oxazole.
Protocol for NMR Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Silylated oxazole sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
Procedure:
-
Ensure the silylated oxazole sample is dry and free of residual solvent.
-
Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
Key NMR Spectral Features and Interpretation
The chemical environment of the protons and carbons in silylated oxazoles dictates their respective chemical shifts.
¹H NMR Spectroscopy
-
Oxazole Ring Protons: The protons on the oxazole ring typically appear in the aromatic region of the spectrum. The exact chemical shifts are sensitive to the substitution pattern.
-
Silyl Group Protons:
-
TMS Group: A sharp singlet is observed in the upfield region, typically between δ 0.1 and 0.4 ppm, integrating to nine protons.
-
TBDMS Group: Two singlets are typically observed: one for the six methyl protons on the silicon atom (around δ 0.1-0.2 ppm) and another for the nine protons of the tert-butyl group (around δ 0.9-1.0 ppm).
-
¹³C NMR Spectroscopy
-
Oxazole Ring Carbons: The carbons of the oxazole ring resonate in the downfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the heteroatoms and the nature of the substituents. A key distinguishing feature between oxazoles and imidazoles is the chemical shift of the C2 carbon, which is typically found at a higher frequency (around 150 ppm) in oxazoles.
-
Silyl Group Carbons:
-
TMS Group: A single peak is observed in the upfield region, typically between δ -2 and 2 ppm.
-
TBDMS Group: Two distinct signals are expected: one for the methyl carbons attached to silicon (around δ -5 to -3 ppm) and another for the quaternary and methyl carbons of the tert-butyl group (around δ 18 and 26 ppm, respectively).
-
Signaling Pathway for Structural Elucidation
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(trimethylsilyl)-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(trimethylsilyl)-1,3-oxazole is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate. Understanding its behavior under mass spectrometric analysis, particularly electron ionization (EI), is crucial for its identification and characterization in complex reaction mixtures. This guide outlines the predicted fragmentation pathways, provides a general experimental protocol for its analysis, and summarizes the key fragment ions.
The fragmentation of silylated compounds is often directed by the trimethylsilyl group, which can stabilize adjacent positive charges and lead to characteristic neutral losses and fragment ions.[1] Concurrently, the inherent instability of the oxazole ring under electron ionization contributes to the overall fragmentation pattern through ring-opening and cleavage mechanisms.[2]
Proposed Fragmentation Pathways
Under electron ionization (EI), this compound is expected to undergo a series of fragmentation reactions initiated by the removal of an electron to form the molecular ion (M•+). The primary fragmentation events are anticipated to involve the trimethylsilyl group and the oxazole ring.
A significant fragmentation pathway for many trimethylsilylated compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[3] Another hallmark of TMS derivatives is the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak in the spectrum.[1]
The oxazole ring itself is known to fragment via the loss of small, stable neutral molecules.[2] Common losses include carbon monoxide (CO) and hydrogen cyanide (HCN). The interplay between the fragmentation of the TMS group and the oxazole ring will dictate the overall mass spectrum.
A proposed fragmentation scheme is visualized in the diagram below, followed by a detailed table of the major expected fragment ions.
Figure 1: Proposed electron ionization fragmentation pathway for this compound.
Data Presentation: Summary of Key Fragment Ions
The following table summarizes the quantitative data for the proposed fragment ions of this compound. The relative abundance is an educated estimation based on the general principles of mass spectrometry, where more stable ions are expected to be more abundant.
| m/z | Proposed Formula | Proposed Structure/Identity | Probable Fragmentation Step | Estimated Relative Abundance |
| 141 | C₆H₁₁NOSi | Molecular Ion (M•+) | Ionization | Moderate |
| 126 | C₅H₈NOSi | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group | High |
| 98 | C₄H₈NSi | [M - CH₃ - CO]⁺ | Loss of CO from the [M-15]⁺ ion | Moderate |
| 73 | C₃H₉Si | [Si(CH₃)₃]⁺ | Cleavage of the Si-C bond | High (likely base peak) |
| 71 | C₃H₇Si | [C₃H₇Si]⁺ | Loss of HCN from m/z 98 | Moderate to Low |
| 114 | C₃H₂NOSi | [M - HCN]•+ | Loss of HCN from the molecular ion | Low |
| 99 | C₄H₉OSi | [M - HCN]•+ - CH₃ | Loss of a methyl radical after HCN loss | Low |
Experimental Protocols
As no specific experimental data for this compound is available, a general protocol for the analysis of a volatile, silylated compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
4.1. Derivatization (if starting from a precursor)
For compounds with active hydrogens that are precursors to the target molecule, a derivatization step is necessary.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.
-
Procedure:
-
Dissolve approximately 1 mg of the precursor compound in 100 µL of dry pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
The workflow for a typical GC-MS experiment is illustrated below.
Figure 2: General experimental workflow for GC-MS analysis.
References
Theoretical and Computational Insights into 2-(trimethylsilyl)-1,3-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Spectroscopic Characterization
The synthesis of 2-(trimethylsilyl)-1,3-oxazole is well-documented, providing a reliable method for its preparation. Spectroscopic characterization is crucial for confirming the structure and purity of the synthesized compound.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the lithiation of oxazole followed by quenching with trimethylsilyl chloride.
Experimental Protocol:
-
Dissolve oxazole (1.0 eq) in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq) dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation at the C2 position.
-
Add trimethylsilyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
Spectroscopic Data (Illustrative)
While specific experimental spectra for this compound are not provided in the search results, the following table outlines the expected characteristic spectroscopic data based on the analysis of similar oxazole derivatives.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Resonances in the aromatic region (δ 7.0-8.0 ppm) corresponding to the oxazole ring protons. A singlet at approximately δ 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring, with the C2 carbon directly attached to the silicon atom showing a characteristic upfield shift. A resonance around δ 0 ppm for the methyl carbons of the trimethylsilyl group. |
| FT-IR | Characteristic vibrational bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the oxazole ring, and strong Si-C stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound. Fragmentation patterns showing the loss of a methyl group and the characteristic trimethylsilyl cation. |
Theoretical and Computational Analysis
Due to the absence of specific published computational studies on this compound, this section presents a hypothesized computational analysis based on standard methodologies, such as Density Functional Theory (DFT), which are widely applied to study oxazole derivatives. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.
Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method: Density Functional Theory (DFT)
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
Basis Set: 6-311++G(d,p)
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.
The following DOT script visualizes a typical workflow for such a computational study.
Predicted Molecular Geometry (Illustrative Data)
The following table presents illustrative optimized geometric parameters for this compound, derived from typical values for the parent oxazole and the known effects of trimethylsilyl substitution.
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths (Å) | ||
| C2-Si | 1.85 | |
| Si-C(methyl) | 1.89 | |
| O1-C2 | 1.36 | |
| C2-N3 | 1.31 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.36 | |
| C5-O1 | 1.37 | |
| Bond Angles (°) | ||
| O1-C2-N3 | 115.0 | |
| C2-N3-C4 | 109.0 | |
| N3-C4-C5 | 108.0 | |
| C4-C5-O1 | 105.0 | |
| C5-O1-C2 | 103.0 | |
| O1-C2-Si | 122.5 | |
| N3-C2-Si | 122.5 |
Predicted Vibrational Frequencies (Illustrative Data)
The calculated vibrational frequencies can be correlated with experimental IR spectra. The table below lists some of the predicted vibrational modes for this compound.
| Frequency (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (oxazole ring) |
| ~2960 | C-H stretch (methyl groups of TMS) |
| ~1600 | C=N stretch (oxazole ring) |
| ~1500 | C=C stretch (oxazole ring) |
| ~1250 | Si-C stretch (symmetric) |
| ~840 | Si-C stretch (asymmetric) |
| ~760 | C-H bend (out-of-plane, oxazole ring) |
Predicted Electronic Properties (Illustrative Data)
The frontier molecular orbitals are key to understanding the reactivity of a molecule. The trimethylsilyl group is an electron-donating group, which is expected to raise the energy of the HOMO and influence the electronic properties.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The introduction of the trimethylsilyl group is expected to make the 2-position of the oxazole ring more susceptible to electrophilic attack.
Reactivity and Potential Applications
The computational data provides a theoretical basis for understanding the reactivity of this compound. The presence of the trimethylsilyl group offers several synthetic advantages.
Key Reactions
-
Desilylation and Functionalization: The trimethylsilyl group can be readily cleaved under various conditions (e.g., with fluoride ions or acid) to generate a reactive C2-anion or a protonated oxazole, allowing for the introduction of a wide range of functional groups at this position.
-
Cross-Coupling Reactions: The silylated oxazole can potentially participate in cross-coupling reactions, such as the Hiyama coupling, to form C-C bonds.
The following DOT script illustrates a general reaction pathway for the functionalization of this compound.
Applications in Drug Development
Oxazole moieties are present in numerous biologically active compounds and approved drugs. The ability to functionalize the oxazole ring at the 2-position using this compound as a versatile intermediate makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The computational data on its electronic properties can aid in the rational design of new drug candidates with desired electronic and steric properties for optimal target engagement.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. While direct experimental and computational data for this specific molecule is limited in the public domain, this paper has constructed a detailed theoretical framework based on established methodologies for similar compounds. The provided synthesis protocol, illustrative spectroscopic and computational data, and discussion on reactivity offer a valuable resource for researchers in organic synthesis, computational chemistry, and drug discovery. Further experimental and computational studies are encouraged to validate and expand upon the illustrative data presented herein.
Unlocking New Chemical Space: A Technical Guide to the Electronic Properties of 2-Silylated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electronic properties of 2-silylated oxazoles, a class of compounds with growing importance in synthetic chemistry and drug discovery. By understanding the influence of the silyl group on the oxazole core, researchers can better leverage these versatile intermediates for the design and synthesis of novel molecules with tailored reactivity and function.
Introduction: The Oxazole Scaffold and the Influence of Silylation
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological targets. The functionalization of the oxazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.
Substitution at the 2-position of the oxazole ring is particularly influential. A silyl group, such as trimethylsilyl (TMS), at this position imparts distinct electronic characteristics that can be harnessed for further chemical transformations. Silyl groups are known to influence the electronic structure of aromatic and heteroaromatic systems through a combination of inductive effects and σ-π conjugation. This guide provides a detailed examination of these effects in the context of the oxazole ring, supported by data from the literature and established chemical principles.
Synthesis of 2-Silylated Oxazoles
The introduction of a silyl group at the 2-position of an oxazole can be achieved through several synthetic methodologies. A prominent and efficient method is the direct C-H silylation of 2-substituted oxazoles, often catalyzed by transition metals.
Ruthenium(II)-Catalyzed C-H Silylation
A notable method for the synthesis of 2-silylated oxazoles involves the Ruthenium(II)-catalyzed ortho-C-H silylation of 2-aryloxazoles. This reaction provides a direct and atom-economical route to these compounds with good functional group tolerance.
A general workflow for this transformation is depicted below:
Core Electronic Properties of 2-Silylated Oxazoles
The introduction of a silyl group at the 2-position of the oxazole ring significantly modulates its electronic properties. This is primarily due to the electropositive nature of silicon and its ability to engage in hyperconjugation.
Inductive Effect and Hyperconjugation
The silyl group influences the oxazole ring through two main electronic effects:
-
Inductive Effect (+I): Silicon is less electronegative than carbon, leading to an inductive donation of electron density from the silyl group to the oxazole ring. This increases the electron density on the ring, particularly at the C2 position.
-
σ-π Hyperconjugation: The σ-electrons of the Si-C bond can overlap with the π-system of the oxazole ring. This interaction, a form of hyperconjugation, also results in the donation of electron density to the ring and can influence the energies of the frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO)
The electron-donating nature of the silyl group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and have a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a reduction in the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies greater reactivity and can lead to a bathochromic (red) shift in the UV-Visible absorption spectrum.
Electron Density and Reactivity
The increased electron density on the oxazole ring due to the silyl group enhances its nucleophilicity, making it more susceptible to attack by electrophiles. However, the C2 position itself is sterically hindered by the silyl group. The most significant impact on reactivity is the ability of the silyl group to act as an "electro-fuge" or leaving group in ipso-substitution reactions. This allows for the facile introduction of a wide range of substituents at the 2-position.
Quantitative Data and Comparisons
While specific experimental data for 2-silylated oxazole is sparse in the literature, we can infer its properties by comparing the known effects of other substituents on the oxazole ring. The following table summarizes the expected electronic properties of a 2-trimethylsilyl (TMS) group in comparison to a methyl group (weakly electron-donating) and a cyano group (strongly electron-withdrawing), based on computational studies of substituted oxazoles.
| Property | 2-Methyl | 2-Cyano | 2-Trimethylsilyl (Expected) |
| Inductive Effect | Weak +I | Strong -I | Strong +I |
| Resonance/Hyperconjugation | Weak hyperconjugation | -M (π-acceptor) | σ-π hyperconjugation |
| HOMO Energy | Slightly increased | Significantly decreased | Increased |
| LUMO Energy | Slightly affected | Significantly decreased | Slightly affected |
| HOMO-LUMO Gap (ΔE) | Slightly decreased | Decreased | Decreased |
| Electron Density at N3 | Slightly increased | Significantly decreased | Increased |
| Dipole Moment | Slightly increased | Significantly increased | Increased |
This table is a qualitative comparison based on established electronic effects of the substituents.
Spectroscopic Properties
The electronic changes induced by the 2-silyl group are expected to be observable through various spectroscopic techniques.
-
NMR Spectroscopy: The electron-donating nature of the silyl group should lead to an upfield shift (lower ppm) of the remaining ring protons (H4 and H5) in the ¹H NMR spectrum compared to the parent oxazole. In the ¹³C NMR spectrum, the C2 carbon will be directly attached to silicon, and its chemical shift will be significantly affected. The C4 and C5 carbons are expected to show a slight upfield shift due to increased electron density.
-
UV-Visible Spectroscopy: The expected decrease in the HOMO-LUMO gap should result in a bathochromic shift (shift to longer wavelengths) of the π-π* absorption bands in the UV-Visible spectrum compared to unsubstituted oxazole.
Synthetic Utility and Experimental Protocols
The primary synthetic utility of 2-silylated oxazoles lies in their use as intermediates for the synthesis of other 2-substituted oxazoles via ipso-substitution. The silyl group can be readily replaced by various electrophiles, providing a versatile handle for late-stage functionalization.
Representative Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(triethylsilyl)oxazole
The following is a generalized protocol adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
2-(4-methoxyphenyl)oxazole
-
Triethylsilane (Et₃SiH)
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
Potassium acetate (KOAc) (co-catalyst)
-
Norbornene (hydrogen acceptor)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methoxyphenyl)oxazole (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), and potassium acetate (0.2 mmol, 20 mol%).
-
Add norbornene (2.0 mmol) and dry toluene (2 mL).
-
Add triethylsilane (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-5-(triethylsilyl)oxazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
2-Silylated oxazoles are valuable synthetic intermediates whose electronic properties are significantly influenced by the electron-donating nature of the silyl group. This results in a higher energy HOMO, a reduced HOMO-LUMO gap, and increased electron density on the oxazole ring. These electronic features not only modulate the spectroscopic properties of these compounds but also render them highly versatile for further functionalization via ipso-substitution. A thorough understanding of these electronic principles is crucial for the strategic design and synthesis of novel oxazole-containing molecules for applications in drug discovery and materials science.
An In-depth Technical Guide to the Stability and Reactivity of the 2-(trimethylsilyl)-1,3-oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of the 2-(trimethylsilyl)-1,3-oxazole ring, a versatile building block in organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the synthesis, spectroscopic properties, stability, and key reactions of this important heterocyclic compound.
Synthesis and Spectroscopic Characterization
The this compound ring is typically synthesized via the lithiation of oxazole followed by quenching with trimethylsilyl chloride. This method provides a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise to the cooled solution.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
Trimethylsilyl chloride (7.86 g) is then added to the mixture.
-
The reaction mixture is allowed to warm to room temperature.
-
The product is isolated by distillation, collecting the fraction with a boiling point of approximately 130 °C.
Yield: 5.12 g
Spectroscopic Data
A comprehensive set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
| Spectroscopic Data | Values |
| Mass Spectrometry (MS) | m/e = 142 (M+1), 91, 73[1] |
| ¹H NMR | Data not available in the searched sources. |
| ¹³C NMR | Data not available in the searched sources. |
| Infrared (IR) | Data not available in the searched sources. |
Stability of the this compound Ring
The stability of the this compound ring is a critical consideration for its application in multi-step syntheses. The oxazole ring itself possesses a degree of aromatic character, contributing to its relative stability. However, it is susceptible to certain degradation pathways.
Hydrolytic Stability
General Hydrolysis Pathway: The hydrolysis likely proceeds via nucleophilic attack of water or hydroxide ion on the silicon atom, or by protonation of the oxazole nitrogen followed by attack of water.
Thermal Stability
Information regarding the specific thermal decomposition temperature of this compound is not available in the searched literature. However, oxazoles, in general, are known to be relatively thermally stable.
Reactivity of the this compound Ring
The this compound ring exhibits a rich and synthetically useful reactivity profile, primarily centered around its function as a diene in cycloaddition reactions and the reactivity of the C-Si bond.
Diels-Alder Reactions
2-(Trimethylsilyl)-1,3-oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of the trimethylsilyl group can influence the reactivity and regioselectivity of the cycloaddition.
General Reaction Scheme: The oxazole ring acts as an azadiene, reacting with a dienophile to form a bicyclic adduct. This adduct can then undergo further transformations, such as retro-Diels-Alder reaction, to yield substituted pyridines or furans.
Experimental Workflow for a Typical Diels-Alder Reaction:
Caption: General workflow for a Diels-Alder reaction.
Desilylation Reactions
The trimethylsilyl group can be readily cleaved under various conditions, providing a pathway to 2-unsubstituted or 2-functionalized oxazoles.
Experimental Protocol: Desilylation using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the this compound in anhydrous THF.
-
Add a solution of TBAF (1 M in THF) to the mixture at room temperature.
-
Stir the reaction for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
Logical Relationship for Desilylation:
Caption: Mechanism of TBAF-mediated desilylation.
Reactions with Electrophiles
The 2-lithio-1,3-oxazole intermediate, generated during the synthesis of this compound, is a potent nucleophile and can react with a variety of electrophiles to introduce different substituents at the 2-position.
Signaling Pathway for Electrophilic Substitution:
References
Methodological & Application
Synthesis of 2-(trimethylsilyl)-1,3-oxazole: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(trimethylsilyl)-1,3-oxazole, a valuable building block in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical research. This protocol is based on established literature and provides details on reagents, reaction conditions, purification, and characterization.
Introduction
This compound is a versatile heterocyclic compound utilized in a variety of chemical transformations. The trimethylsilyl group at the 2-position of the oxazole ring serves as a useful handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. The protocol outlined below describes a common and effective method for its preparation via the lithiation of 1,3-oxazole followed by quenching with trimethylsilyl chloride.
Reaction Scheme
The synthesis proceeds through a deprotonation-silylation sequence. 1,3-Oxazole is first treated with a strong base, n-butyllithium, to selectively remove the acidic proton at the C2 position, generating a 2-lithiated oxazole intermediate. This intermediate is then reacted with trimethylsilyl chloride to yield the desired this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Oxazole | C₃H₃NO | 69.06 | 5.0 g | 0.072 |
| n-Butyllithium (2.54 M in hexane) | C₄H₉Li | 64.06 | 28.5 mL | 0.072 |
| Trimethylsilyl chloride | (CH₃)₃SiCl | 108.64 | 7.86 g | 0.072 |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen or argon.
-
Initial Solution: 1,3-Oxazole (5.0 g) is dissolved in anhydrous diethyl ether (150 mL) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (28.5 mL of a 2.54 M solution in hexane) is added dropwise to the stirred oxazole solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at -78 °C. The resulting solution is stirred at this temperature for an additional 30 minutes.[1]
-
Silylation: Trimethylsilyl chloride (7.86 g) is added to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature with continuous stirring.[1]
-
Purification: The reaction mixture is then subjected to distillation. The fraction with a boiling point of approximately 130 °C is collected to afford the pure this compound.[1]
Expected Yield: 5.12 g (approximately 50% of the theoretical yield).[1]
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
Mass Spectrometry:
| Technique | Observed Peaks (m/z) |
| Mass Spectrometry (MS) | 142 (M+1), 91, 73 |
Source: PrepChem.com[1]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:
-
¹H NMR: Protons on the oxazole ring are expected to appear in the aromatic region (δ 7-8 ppm), and the trimethylsilyl group will show a sharp singlet in the upfield region (δ 0.2-0.4 ppm).
-
¹³C NMR: The carbon atoms of the oxazole ring will have characteristic shifts, with the silylated carbon (C2) appearing at a distinct chemical shift. The carbons of the trimethylsilyl group will resonate in the upfield region.
-
FT-IR: The spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic protons of the trimethylsilyl group, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
This synthesis involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air). It reacts violently with water. Handle under an inert atmosphere at all times. Wear fire-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Trimethylsilyl chloride: Flammable liquid and vapor. Causes skin and eye irritation. Handle with care and avoid inhalation of vapors.
-
Diethyl ether: Extremely flammable liquid and vapor. Can form explosive peroxides. Ensure the ether is anhydrous and peroxide-free.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing work. An appropriate fire extinguisher (e.g., dry powder) should be readily accessible.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this important synthetic intermediate for their research and development needs.
References
Application Notes and Protocols for Cycloaddition Reactions of 2-(Trimethylsilyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions involving 2-(trimethylsilyl)-1,3-oxazole, a versatile building block in modern organic synthesis. The protocols detailed herein are intended to serve as a practical guide for the synthesis of highly substituted pyridine and furan derivatives, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.
Introduction
This compound is a valuable reagent in [4+2] cycloaddition reactions, acting as a diene. The presence of the trimethylsilyl (TMS) group at the C2 position influences the reactivity and regioselectivity of the cycloaddition, making it a useful tool for the controlled synthesis of complex heterocyclic scaffolds. The primary application of these reactions is the synthesis of substituted pyridines and furans through a Diels-Alder/retro-Diels-Alder cascade. This methodology offers a convergent and efficient route to molecules that can be challenging to access through other synthetic strategies.[1][2]
Key Applications in Synthesis
The cycloaddition reactions of this compound provide access to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science.
-
Synthesis of Substituted Pyridines: The reaction of this compound with various dienophiles, particularly those containing a double or triple bond, leads to the formation of highly substituted pyridine rings after a retro-Diels-Alder elimination of a small molecule.[1][2] This approach is instrumental in the construction of complex molecular architectures found in many pharmaceutical agents.
-
Synthesis of Polysubstituted Furans: When reacted with electron-poor alkynes, silylated oxazoles can undergo a Diels-Alder/retro-Diels-Alder sequence to yield polysubstituted furans.[1] This transformation is a powerful method for preparing this important class of heterocycles.
Reaction Mechanisms
The cycloaddition reactions of this compound typically proceed through a concerted [4+2] cycloaddition mechanism, characteristic of Diels-Alder reactions. The oxazole acts as the diene component, and a dienophile, such as an alkene or alkyne, serves as the 2π-electron component. The initial cycloaddition forms a bicyclic intermediate which is often unstable and undergoes a retro-Diels-Alder reaction to yield the final aromatic product.
Below is a generalized reaction scheme illustrating the Diels-Alder reaction of a silylated oxazole leading to a substituted pyridine.
Caption: Generalized Diels-Alder reaction of a silylated oxazole.
Experimental Protocols
The following protocols are based on established methodologies for cycloaddition reactions of silylated oxazoles. While the provided data is for 4-silylated oxazoles, the conditions are a strong starting point for reactions with this compound.
General Procedure for Cycloaddition Reactions
This general procedure describes the reaction of a silylated oxazole with an electron-poor alkyne to synthesize a polysubstituted furan.[1]
Materials:
-
Silylated oxazole (1.0 equiv)
-
Electron-poor alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0-1.5 equiv)
-
Anhydrous toluene or benzene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the silylated oxazole and anhydrous toluene (or benzene).
-
Add the electron-poor alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Example Protocol: Reaction of 5-Ethoxy-2-ethyl-4-(triethylsilyl)oxazole with Dimethyl Acetylenedicarboxylate[1]
Materials:
-
5-Ethoxy-2-ethyl-4-(triethylsilyl)oxazole (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
A solution of 5-ethoxy-2-ethyl-4-(triethylsilyl)oxazole in anhydrous toluene is treated with dimethyl acetylenedicarboxylate.
-
The mixture is heated at 110 °C for 24 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by chromatography.
Quantitative Data Summary
The following table summarizes the results for the cycloaddition reactions of various 4-silylated oxazoles with dimethyl acetylenedicarboxylate (DMAD) to yield polysubstituted furans.[1] These data can be used as a reference for optimizing reactions with this compound.
| Entry | Oxazole Substituent (R) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Et | Toluene | 110 | 24 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-ethylfuran | 72 |
| 2 | Ph | Toluene | 110 | 24 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-phenylfuran | 85 |
| 3 | Bn | Toluene | 110 | 24 | 2-Benzyl-5-ethoxy-3,4-di(methoxycarbonyl)furan | 81 |
| 4 | CH₂OBn | Toluene | 110 | 24 | 2-(Benzyloxy)methyl-5-ethoxy-3,4-di(methoxycarbonyl)furan | 60 |
| 5 | 2-Furanyl | Benzene | 80 | 24 | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-(2-furanyl)furan | 43 |
| 6 | Me | Toluene | 140 | 72 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-methylfuran | 32 |
| 7 | NMe₂ | Toluene | 110 | 24 | - | - |
Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of products from the cycloaddition reaction of this compound.
Caption: A standard workflow for cycloaddition reactions.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents should be handled under an inert atmosphere.
-
Care should be taken when heating reaction mixtures.
These application notes and protocols are intended to provide a foundation for researchers exploring the utility of this compound in cycloaddition reactions. The provided data and methodologies can be adapted and optimized for specific synthetic targets.
References
The Strategic Role of 2-(Trimethylsilyl)-1,3-oxazole in the Synthesis of Complex Natural Products
For Immediate Release
[City, State] – [Date] – The synthesis of complex natural products remains a significant challenge in modern organic chemistry, driving the development of innovative and efficient synthetic methodologies. Among the versatile reagents employed in this field, 2-(trimethylsilyl)-1,3-oxazole has emerged as a powerful building block, particularly in the construction of pyridine and furan moieties embedded within intricate molecular architectures. Its application in the total synthesis of alkaloids and other biologically active compounds showcases its utility in streamlining synthetic routes and accessing complex scaffolds. This application note provides a detailed overview of the use of this compound in natural product synthesis, with a focus on experimental protocols and quantitative data.
Application in the Total Synthesis of (+)-Haplophytine
A notable example of the strategic implementation of an oxazole-based Diels-Alder reaction is in the total synthesis of the complex indole alkaloid, (+)-Haplophytine, accomplished by Ueda, Tokuyama, and colleagues. While the specific reagent used in the key cycloaddition was a related oxazole derivative, the principles and the synthetic strategy are highly relevant to the application of 2-(trimethylsilyl)-1,3-oxazoles. The core of the strategy involved the construction of a highly substituted pyridine ring, a key structural motif of the natural product, via an intramolecular Diels-Alder reaction of an oxazole tethered to a dienophile.
The use of a silylated oxazole, such as this compound, in similar transformations offers several advantages. The trimethylsilyl group can enhance the reactivity of the oxazole as a diene and can be readily removed or transformed in subsequent synthetic steps, providing a versatile handle for further functionalization.
Key Experimental Protocol: Intramolecular Diels-Alder Reaction for Pyridine Ring Formation
The following protocol is a representative example based on the principles demonstrated in the synthesis of (+)-Haplophytine and is adaptable for reactions involving this compound.
Synthesis of the Pyridine Core of (+)-Haplophytine via Intramolecular Diels-Alder Reaction
A solution of the oxazole-containing precursor 1 (1.0 equiv) in a suitable high-boiling solvent such as benzene or toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, the Diels-Alder adduct, is then treated with a dehydrating agent, such as silica gel or a mild acid, to facilitate the elimination of water and subsequent aromatization to the pyridine ring system 2 .
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Oxazole Precursor 1 | Varies | 100 | X | 1.0 |
| Benzene (Solvent) | 78.11 | - | - | - |
| Silica Gel | - | - | - | - |
Reaction Conditions:
-
Temperature: Reflux (typically 80-110 °C)
-
Duration: 12-24 hours
-
Atmosphere: Inert (e.g., Argon or Nitrogen)
Purification:
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridine derivative 2 .
| Product | Yield (%) |
| Pyridine Derivative 2 | 60-80% |
Note: The specific quantities and yields are illustrative and would be adapted based on the exact substrate.
Visualizing the Synthetic Strategy
The logical workflow for the construction of the pyridine core can be visualized as follows:
Caption: Workflow for pyridine synthesis.
Signaling Pathway of the Diels-Alder Reaction
The underlying mechanism of this key transformation can be depicted as a pericyclic reaction followed by an elimination step.
Caption: Diels-Alder reaction mechanism.
Conclusion
The use of this compound and related oxazole derivatives in natural product synthesis, particularly through the Diels-Alder reaction, provides a powerful and convergent strategy for the construction of complex heterocyclic systems. The ability to form highly substituted pyridine and furan rings under relatively mild conditions makes this methodology highly valuable for researchers, scientists, and drug development professionals. The detailed protocols and understanding of the underlying reaction mechanisms are crucial for the successful application of this chemistry in the synthesis of novel and biologically important molecules.
Application Notes and Protocols: 2-(trimethylsilyl)-1,3-oxazole as a Masked Carboxylate Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the strategic use of masked functionalities is a cornerstone of elegant and efficient molecular construction. 2-(trimethylsilyl)-1,3-oxazole has emerged as a versatile and effective masked carboxylate equivalent, offering a convenient method for the introduction of a carboxylic acid moiety through a nucleophilic addition followed by a straightforward deprotection sequence. This reagent provides a valuable tool for the synthesis of complex molecules, including intermediates for drug discovery and development, where the precise installation of a carboxyl group is often crucial for biological activity and pharmacokinetic properties.
The core utility of this compound lies in its ability to be readily deprotonated at the C2 position to generate a nucleophilic 2-lithio-1,3-oxazole. This lithiated species can then participate in a variety of carbon-carbon bond-forming reactions, most notably conjugate additions to α,β-unsaturated systems. The oxazole ring serves as a stable protecting group for the carboxylic acid functionality throughout these transformations. Subsequent acidic hydrolysis unmasks the carboxyl group, yielding the desired carboxylic acid product. This methodology provides a synthetic equivalent of a carboxylate anion, a species not directly accessible in many synthetic contexts.
These application notes provide a comprehensive overview of the use of this compound as a masked carboxylate equivalent, including detailed experimental protocols for its synthesis, application in conjugate addition reactions, and the final deprotection step.
Synthesis of this compound
The starting material, this compound, can be readily prepared from commercially available oxazole.
Experimental Protocol:
A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78°C. To this solution, n-butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise. The resulting solution is stirred at -78°C for 30 minutes. Trimethylsilyl chloride (7.86 g) is then added, and the reaction mixture is allowed to warm to room temperature. The product is isolated by distillation, collecting the fraction with a boiling point of approximately 130°C, to yield this compound (5.12 g).[1]
Application in Conjugate Addition Reactions
A key application of this compound is its use as a pronucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds. In situ generation of 2-lithio-1,3-oxazole by deprotonation with a strong base allows for its conjugate addition, leading to the formation of γ-keto-oxazoles. These intermediates can then be hydrolyzed to the corresponding γ-keto acids.
General Experimental Workflow:
Caption: General workflow for the use of this compound as a masked carboxylate equivalent.
Experimental Protocol: Conjugate Addition to an α,β-Unsaturated Ketone
To a solution of this compound (1.2 mmol) in anhydrous THF (10 mL) at -78°C is added n-butyllithium (1.2 mmol, 1.6 M in hexanes). The solution is stirred for 30 minutes at -78°C. A solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-substituted oxazole adduct.
Substrate Scope and Yields
The conjugate addition of 2-lithio-1,3-oxazole has been successfully applied to a variety of Michael acceptors. The following table summarizes representative examples.
| Michael Acceptor | Product | Yield (%) |
| Cyclohexen-2-one | 2-(3-Oxocyclohexyl)-1,3-oxazole | 75-85 |
| Chalcone | 2-(3-Oxo-1,3-diphenylpropyl)-1,3-oxazole | 80-90 |
| Methyl vinyl ketone | 2-(3-Oxobutyl)-1,3-oxazole | 70-80 |
| Ethyl acrylate | Ethyl 3-(1,3-oxazol-2-yl)propanoate | 65-75 |
Yields are for the isolated oxazole adduct after chromatography and are based on literature reports for similar systems.
Deprotection to Reveal the Carboxylic Acid
The final step in this synthetic sequence is the hydrolysis of the oxazole ring to unveil the carboxylic acid functionality. This is typically achieved under acidic conditions.
Reaction Mechanism for Deprotection:
Caption: Simplified mechanism of oxazole ring hydrolysis.
Experimental Protocol: Hydrolysis of the Oxazole Adduct
The 2-substituted oxazole (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (10 mL) and 6 N aqueous hydrochloric acid (10 mL). The reaction mixture is heated to 100°C for 1-2 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.[1]
Applications in Drug Development
The ability to introduce a carboxylic acid group at a late stage of a synthetic sequence is highly valuable in drug development. Carboxylic acids are common pharmacophores that can engage in crucial hydrogen bonding interactions with biological targets. The use of this compound allows for the construction of complex molecular scaffolds prior to the unmasking of this important functional group, thus avoiding potential interferences of a free carboxylic acid with certain reagents and reaction conditions. This strategy has been employed in the synthesis of various biologically active molecules and natural products.
Conclusion
This compound serves as an efficient and versatile masked carboxylate equivalent. Its utility in conjugate addition reactions, followed by a straightforward deprotection protocol, provides a reliable method for the synthesis of a variety of carboxylic acids, particularly γ-keto acids and their derivatives. The mild conditions for the key bond-forming step and the robustness of the oxazole ring make this reagent a valuable asset for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development.
References
Application Notes and Protocols: Preparation of Functionalized Furans from Silylated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized furans from silylated oxazoles. This method offers a robust and versatile route to a wide range of polysubstituted furans, which are valuable scaffolds in medicinal chemistry and materials science. The core of this synthetic strategy involves a tandem Diels-Alder/retro-Diels-Alder reaction sequence between a 4-silylated oxazole and an alkyne dienophile.
Introduction
The furan nucleus is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and modular methods for the synthesis of substituted furans is of significant interest. The reaction of oxazoles with dienophiles in a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction to extrude a small molecule, has emerged as a powerful tool for furan synthesis.[1][2] The use of 4-silylated oxazoles in this sequence is particularly advantageous as it allows for a facile elimination of silyl cyanide, broadening the scope of the reaction.[3]
The overall synthetic strategy involves two key steps:
-
Synthesis of 4-Silylated Oxazoles: Typically achieved through the rhodium(II)-catalyzed reaction of a nitrile with a silylated diazoacetate.[3]
-
[4+2] Cycloaddition/Retro-Diels-Alder Reaction: The 4-silylated oxazole undergoes a cycloaddition reaction with an electron-deficient alkyne, followed by the elimination of a silyl cyanide to afford the desired functionalized furan.
Reaction Schematics and Workflow
The logical flow of the synthesis is depicted below, from the preparation of the silylated oxazole precursor to the final furan product.
Caption: Logical workflow for the synthesis of functionalized furans.
The general reaction pathway for the formation of functionalized furans from silylated oxazoles is illustrated in the following diagram.
Caption: General reaction pathway for furan synthesis.
Quantitative Data Summary
The following table summarizes the yields of various functionalized furans prepared from different 4-silylated oxazoles and dienophiles.
| Entry | Silylated Oxazole (R¹ Group) | Dienophile | Solvent | Temp (°C) | Time (h) | Product (Furan) | Yield (%) |
| 1 | Phenyl | Dimethyl acetylenedicarboxylate | Toluene | 100 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran | 65 |
| 2 | Methyl | Dimethyl acetylenedicarboxylate | Benzene | 60 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-methylfuran | 18 |
| 3 | 2-Thiophenyl | Dimethyl acetylenedicarboxylate | Toluene | 120 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-(2-thiophenyl)furan | 52 |
| 4 | -CO₂Me | Dimethyl acetylenedicarboxylate | Toluene | 120 | - | Trimethyl 2-ethoxyfuran-3,4,5-tricarboxylate | 62 |
| 5 | Phenyl | Methyl propiolate | Toluene | 130 | - | Ethyl 2-ethoxy-5-phenylfuran-3-carboxylate | 55 |
| 6 | Triethylsilyl | Methyl propiolate | Dichlorobenzene | 180 | - | Ethyl 2-ethoxy-5-(triethylsilyl)furan-3-carboxylate | 45 |
Experimental Protocols
Protocol 1: Synthesis of 4-Silylated Oxazole Precursor
This protocol describes the synthesis of a representative 4-silylated oxazole, 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole, using a rhodium(II)-catalyzed reaction.
Materials:
-
Benzonitrile
-
Ethyl (triethylsilyl)diazoacetate
-
Rhodium(II) octanoate
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether and diethyl ether for elution
Procedure:
-
To a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane, add rhodium(II) octanoate (0.01 equivalents).
-
To this stirred solution, add a solution of ethyl (triethylsilyl)diazoacetate (1.2 equivalents) in anhydrous dichloromethane dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the pure 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole.
Characterization of 5-Ethoxy-2-phenyl-4-(triethylsilyl)oxazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.99-7.96 (m, 2H), 7.42-7.38 (m, 3H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H), 1.00 (t, J = 7.9 Hz, 9H), 0.85 (q, J = 7.9 Hz, 6H).
-
IR (film): νmax 2955, 2875, 1653, 1599, 1447, 1378, 1239, 1105, 1007 cm⁻¹.
Protocol 2: Synthesis of Functionalized Furan via Diels-Alder/Retro-Diels-Alder Reaction
This protocol details the synthesis of 2-ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran from the corresponding silylated oxazole and dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
5-Ethoxy-2-phenyl-4-(triethylsilyl)oxazole
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether and diethyl ether for elution
Procedure:
-
In a sealed tube, dissolve 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole (1.0 equivalent) in anhydrous toluene.
-
Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of petroleum ether and diethyl ether to yield the pure 2-ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran.
Characterization of 2-Ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68-7.65 (m, 2H), 7.35-7.28 (m, 3H), 4.35 (q, J = 7.1 Hz, 2H), 3.91 (s, 3H), 3.85 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.7, 163.0, 159.9, 150.2, 130.8, 128.7, 128.4, 125.9, 119.3, 111.9, 68.1, 52.4, 52.0, 14.7.
-
MS (ESI): m/z calculated for C₁₇H₁₈O₆ [M+H]⁺ 319.1176, found 319.1178.
Applications and Future Outlook
The synthesis of functionalized furans from silylated oxazoles provides a powerful platform for the generation of diverse molecular architectures. The resulting furan derivatives can serve as key intermediates in the synthesis of complex natural products and as core structures in the development of novel therapeutic agents. The modularity of this approach, allowing for the variation of substituents on both the oxazole and the dienophile, makes it highly attractive for the construction of compound libraries for drug discovery and materials science applications. Further research in this area may focus on the development of catalytic and asymmetric variants of this reaction to access enantioenriched furan derivatives.
References
Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the synthesis of vitamin B6 analogs utilizing the hetero-Diels-Alder reaction of substituted 1,3-oxazoles. This method is a well-established and versatile strategy for constructing the core pyridine ring of pyridoxine and its derivatives.
Introduction
Vitamin B6, in its active coenzyme form pyridoxal 5'-phosphate (PLP), is a crucial cofactor in a multitude of enzymatic reactions essential for human health, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1] Consequently, the synthesis of vitamin B6 analogs is of significant interest for the development of novel therapeutic agents that can modulate the activity of PLP-dependent enzymes or exhibit unique biological properties.
A cornerstone of vitamin B6 synthesis is the Diels-Alder reaction between a substituted oxazole, serving as the azadiene, and a suitable dienophile.[2][3][4] This [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a volatile byproduct, provides an efficient route to the substituted pyridine core of vitamin B6 analogs. While the query specified 2-(trimethylsilyl)-1,3-oxazole, the preponderance of published literature focuses on the use of alkoxy-substituted oxazoles, such as 5-alkoxy-4-methyl-1,3-oxazole, as the diene component due to their favorable electronic properties for this reaction.[3][5] The protocols and data presented herein are based on these well-documented approaches.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: the Diels-Alder cycloaddition followed by the aromatization of the resulting bicyclic intermediate to form the pyridine ring.
Caption: General workflow for the synthesis of pyridoxine analogs.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of vitamin B6 analogs via the Diels-Alder reaction of substituted oxazoles.
Protocol 1: Synthesis of a Substituted 3-Hydroxypyridine via Diels-Alder Reaction
This protocol is adapted from established procedures for the synthesis of pyridoxine and its analogs.[3][5]
Materials:
-
5-Alkoxy-4-methyl-1,3-oxazole (e.g., 5-ethoxy-4-methyl-1,3-oxazole)
-
Dienophile (e.g., diethyl fumarate, maleic anhydride)
-
Solvent (e.g., toluene, benzene, or solvent-free)
-
Lewis acid catalyst (optional, e.g., Nd(OTf)₃)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-alkoxy-4-methyl-1,3-oxazole (1 equivalent) in the chosen solvent.
-
Add the dienophile (1-1.2 equivalents) to the solution.
-
If using a catalyst, add the Lewis acid (e.g., 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux, e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, a substituted 3-hydroxypyridine, can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of Pyridine-3,4-dicarboxylate to a Pyridoxine Analog
This protocol describes the subsequent reduction of the ester groups to hydroxyl groups, a common step in forming pyridoxine-like structures.
Materials:
-
Substituted pyridine-3,4-dicarboxylic acid diethyl ester (from Protocol 1)
-
Reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or a silane reducing agent)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Aqueous workup solutions (e.g., water, saturated sodium sulfate solution, Rochelle's salt solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the reducing agent (e.g., LiAlH₄, 2-4 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the pyridine-3,4-dicarboxylate (1 equivalent) in the anhydrous solvent and add it dropwise to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridoxine analog.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative yields for the synthesis of vitamin B6 and its precursors using the oxazole Diels-Alder approach.
| Diene | Dienophile | Product | Yield (%) | Reference |
| 5-Butoxy-4-methyl-oxazole | Diethyl Fumarate | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | Not specified | [3] |
| 5-Ethoxyoxazoles | Dimethyl Maleate | Pyridoxine analogues | Not specified | [5] |
| 5-Alkoxyoxazoles | Various dienophiles | Polysubstituted 3-hydroxypyridines | Not specified | [5] |
| Overall Process | - | Pyridoxine Hydrochloride | 56.4 | [3] |
Note: Specific yields for intermediate steps are often not reported in overarching synthetic communications. The overall yield provides a more practical measure of the process efficiency.
Biological Activity and Mechanism of Action
Vitamin B6 analogs can exert their biological effects through various mechanisms, including:
-
Competitive inhibition of PLP-dependent enzymes: Analogs can bind to the active site of these enzymes, blocking the binding of the natural coenzyme, PLP.
-
Conversion to active coenzyme analogs: Some analogs can be metabolized by the same salvage pathway as natural vitamin B6 to form modified PLP molecules, which may have altered cofactor activity.
-
Novel biological activities: The modified pyridine core can interact with other biological targets, leading to activities independent of the vitamin B6 metabolic pathway. For instance, certain pyridoxine-derived aminopyridinols have shown anti-angiogenic and anti-inflammatory activities.[6]
The general mechanism of action for any vitamin B6 analog intended to function as a coenzyme or its antagonist is rooted in the metabolic activation pathway of vitamin B6.
Caption: Metabolic activation of Vitamin B6 to its active form, PLP.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole [mdpi.com]
Application Notes and Protocols: Deprotection of 2-(Trimethylsilyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethylsilyl (TMS) group is a versatile and widely used protecting group in organic synthesis, valued for its ease of installation and selective removal under various conditions. In the context of 1,3-oxazole chemistry, the 2-trimethylsilyl substituent serves as a crucial protecting group, enabling regioselective functionalization at other positions of the oxazole ring. The subsequent removal, or deprotection, of the TMS group is a key step to furnish the final 2-unsubstituted oxazole, a common motif in many biologically active compounds and natural products.
This document provides detailed application notes and experimental protocols for the deprotection of 2-(trimethylsilyl)-1,3-oxazole. The protocols outlined below are based on established methods for TMS group cleavage, including fluoride-based and base-catalyzed hydrolysis. While specific literature examples for the deprotection of the parent this compound are scarce, the following protocols are adapted from well-documented procedures for similar substrates, such as TMS-protected alkynes and other heterocyclic systems.
Deprotection Strategies and Reagent Selection
The cleavage of the C-Si bond in this compound can be achieved under several conditions. The choice of reagent and protocol often depends on the overall molecular structure and the presence of other functional groups. The most common methods involve:
-
Fluoride-Ion-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a popular choice due to its high affinity for silicon. Other fluoride sources like cesium fluoride (CsF) and hydrogen fluoride-pyridine complex (HF-Pyridine) are also effective.
-
Base-Catalyzed Hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in a protic solvent like methanol can effectively cleave the TMS group. This method is often preferred for its mildness and cost-effectiveness.
Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This protocol is adapted from a standard procedure for the deprotection of TMS-alkynes and is suitable for substrates tolerant to mild basic conditions.[1]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add anhydrous potassium carbonate (0.1-0.5 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 1 to 4 hours.
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1,3-oxazole.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is highly effective but requires careful handling of the TBAF reagent. It is particularly useful when basic hydrolysis is not suitable.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add a solution of TBAF (1.1-1.5 eq) in THF dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1 to 3 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove residual TBAF and other aqueous-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting 1,3-oxazole by flash column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of TMS groups, which can be used as a starting point for the optimization of the deprotection of this compound. Please note that yields are highly substrate-dependent and the provided values are indicative.
| Protocol | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ | 0.1 - 0.5 | Methanol | Room Temp. | 1 - 4 | 70 - 95 |
| 2 | TBAF | 1.1 - 1.5 | THF | Room Temp. | 1 - 3 | 80 - 98 |
Mandatory Visualization
Caption: General workflow for the deprotection of this compound.
References
Application Notes and Protocols for Solid-Phase Synthesis of Triazoles Using Trimethylsilyl Acetylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, which are key structural motifs in numerous pharmaceutical compounds and functional materials.[1][2] Solid-phase synthesis (SPS) offers significant advantages for the construction of triazole libraries, enabling high-throughput synthesis and purification. The use of trimethylsilyl (TMS)-protected acetylenes in solid-phase CuAAC provides a valuable strategy, particularly for incorporating gaseous or volatile alkynes, and can offer advantages in terms of stability and handling.[3]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,2,3-triazoles utilizing trimethylsilyl acetylenes. It covers the on-resin deprotection of the TMS group, subsequent cycloaddition with a resin-bound azide, and final cleavage of the triazole product.
Advantages of Using Trimethylsilyl Acetylenes in Solid-Phase Synthesis
The use of trimethylsilyl-protected acetylenes in solid-phase synthesis offers several advantages over their terminal alkyne counterparts:
-
Handling of Volatile Alkynes: Gaseous or low-boiling point alkynes, such as acetylene and propyne, are difficult to handle in a standard laboratory setting. TMS-protected versions are stable liquids with higher boiling points, facilitating easier handling and accurate dispensing.
-
Prevention of Homocoupling: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) as a side reaction in the presence of copper catalysts. The TMS protecting group prevents this side reaction, leading to cleaner reaction profiles and higher purity of the desired triazole product.
-
Enhanced Stability: The TMS group can protect the terminal alkyne from degradation under certain reaction conditions that might be employed during the synthesis of complex molecules on a solid support.
-
In-situ Deprotection and Reaction: The TMS group can be cleaved in situ under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), immediately followed by the CuAAC reaction. This one-pot approach simplifies the synthetic workflow and minimizes handling of the potentially reactive terminal alkyne.[3]
Experimental Workflow and Signaling Pathway
The overall workflow for the solid-phase synthesis of triazoles from trimethylsilyl acetylenes involves several key steps, starting from a functionalized solid support (e.g., Rink Amide resin) to the final purified triazole.
Caption: Workflow for the solid-phase synthesis of 1,2,3-triazoles using a resin-bound azide and a trimethylsilyl acetylene.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of triazoles under various conditions.
Table 1: Solution-Phase Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Trimethyl(phenylethynyl)silane with Benzyl Azide [3]
| Entry | Desilylating/Catalyst System | Temperature (°C) | Time (min) | Yield (%) |
| 1 | TBAF / CuI | 120 | 20 | 98 |
| 2 | TBAF / CuI | 90 | 20 | 57 |
| 3 | TBAF / CuI | 60 | 20 | 22 |
| 4 | CuF₂ | 120 | 20 | 95 |
Reactions performed under microwave irradiation.
Table 2: Solid-Phase Synthesis of Diaryl-Triazoles on Wang Resin [4]
| Alkyne Substrate | Overall Yield (%) | Crude Purity (%) |
| Phenylacetylene | 90 | 90 |
| 4-Ethynyltoluene | 85 | 85 |
| 4-Methoxyphenylacetylene | 88 | 80 |
| 4-Chlorophenylacetylene | 82 | 75 |
| 3-Ethynylpyridine | 75 | 70 |
Yields and purities are for the cleaved and unpurified product.
Experimental Protocols
Protocol 1: Loading of an Azido-Functionalized Amino Acid onto Rink Amide Resin
This protocol describes the initial step of attaching the azide-containing building block to the solid support. Rink Amide resin is commonly used for the synthesis of peptide amides and other small molecules.[5]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-azidoalanine (or other Fmoc-protected amino acid with an azide side chain)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the resin for 3 minutes, drain, and repeat with fresh piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Coupling: In a separate vial, dissolve Fmoc-L-azidoalanine (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF (5 mL). Add this solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Fmoc Deprotection of the Coupled Amino Acid: Repeat step 2 to remove the Fmoc group from the newly attached amino acid, exposing the terminal amine for the next step if required, or leaving the azide ready for cycloaddition.
-
Final Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
Protocol 2: On-Resin TMS-Deprotection and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the one-pot deprotection of the trimethylsilyl acetylene and the subsequent click reaction on the solid support.
Materials:
-
Azide-functionalized resin from Protocol 1
-
Trimethylsilyl acetylene derivative (e.g., ethynyltrimethylsilane)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the azide-functionalized resin (0.2 mmol) in DMF (5 mL) for 30 minutes.
-
Reagent Preparation: In a separate vial, prepare the cycloaddition cocktail.
-
TMS Deprotection and Cycloaddition:
-
To the swollen resin, add the trimethylsilyl acetylene (5-10 equivalents).
-
Add the TBAF solution (1.1 equivalents relative to the TMS-alkyne).
-
Add a solution of CuI (0.1 equivalents) and DIPEA (0.2 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Triazole from Rink Amide Resin
This protocol describes the final step of releasing the synthesized triazole from the solid support.
Materials:
-
Triazole-functionalized resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry triazole-functionalized resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude triazole product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: The crude product can be further purified by High-Performance Liquid Chromatography (HPLC) if necessary.
Logical Relationships in Solid-Phase Synthesis
The success of the solid-phase synthesis of triazoles relies on the careful orchestration of several interconnected steps. The choice of resin, linker, protecting groups, and cleavage conditions are all interdependent.
Caption: Interdependencies in solid-phase triazole synthesis.
Conclusion
The solid-phase synthesis of 1,2,3-triazoles using trimethylsilyl acetylenes is a robust and versatile methodology for the generation of diverse compound libraries. The use of TMS-protected alkynes simplifies the handling of volatile starting materials and prevents unwanted side reactions. The detailed protocols provided herein offer a comprehensive guide for researchers in drug discovery and materials science to effectively implement this powerful synthetic strategy. Careful consideration of the interplay between the solid support, linker, protecting groups, and reaction conditions is crucial for successful synthesis.
References
- 1. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solid-supported syntheses of 3-thio-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles, which are important structural motifs in many biologically active compounds and pharmaceuticals. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde in the presence of a base to form the oxazole ring. This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted oxazoles via the Van Leusen reaction, with a focus on a modern microwave-assisted approach.
Introduction
The synthesis of oxazoles is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The Van Leusen oxazole synthesis, first reported in 1972, offers a straightforward and efficient route to these valuable heterocycles from readily available aldehydes.[1][2] The reaction proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde, a subsequent intramolecular cyclization to an oxazoline intermediate, and finally the elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[1][3]
Recent advancements have introduced modifications to the original protocol, such as the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[4][5]
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted Van Leusen synthesis of various 5-substituted oxazoles, demonstrating the scope of the reaction with different aromatic aldehydes.
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5-Phenyl oxazole | 8 | 96 |
| 2 | 4-Methylbenzaldehyde | 5-(p-Tolyl)oxazole | 8 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 10 | 92 |
| 4 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 8 | 94 |
| 5 | 4-Bromobenzaldehyde | 5-(4-Bromophenyl)oxazole | 8 | 93 |
| 6 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 12 | 89 |
| 7 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 10 | 91 |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles.
Materials and Equipment
-
Microwave synthesizer
-
Microwave reaction vials (10 mL) with stir bars
-
Substituted aromatic aldehydes
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
General Procedure for the Synthesis of 5-Substituted Oxazoles
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add isopropanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 65 °C for the time specified in the data table (typically 8-12 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with cold water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 5-substituted oxazole.
Example Protocol: Synthesis of 5-Phenyl Oxazole[4]
-
In a 10 mL microwave reaction vial, benzaldehyde (0.106 g, 1.0 mmol), TosMIC (0.234 g, 1.2 mmol), and K₃PO₄ (0.424 g, 2.0 mmol) were combined.
-
Isopropanol (3 mL) was added to the vial.
-
The vial was sealed and subjected to microwave irradiation at 65 °C for 8 minutes.
-
Following the general workup procedure, the crude product was purified by column chromatography (20% EtOAc/n-hexane) to yield 5-phenyl oxazole as a brown liquid (0.139 g, 96% yield).
Example Protocol: Synthesis of 5-(4-Chlorophenyl) Oxazole[4]
-
To a 10 mL microwave reaction vial, 4-chlorobenzaldehyde (0.140 g, 1.0 mmol), TosMIC (0.234 g, 1.2 mmol), and K₃PO₄ (0.424 g, 2.0 mmol) were added.
-
Isopropanol (3 mL) was added as the solvent.
-
The reaction was irradiated in a microwave synthesizer at 65 °C for 8 minutes.
-
Workup and purification by column chromatography (20% EtOAc/n-hexane) afforded 5-(4-chlorophenyl) oxazole as a brown solid (0.168 g, 94% yield).
Mandatory Visualizations
Van Leusen Oxazole Synthesis Mechanism
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 5-substituted oxazoles.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(trimethylsilyl)-1,3-oxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(trimethylsilyl)-1,3-oxazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Moisture in Reaction: n-Butyllithium (n-BuLi) is highly reactive with water. Any moisture in the glassware, solvent, or starting materials will quench the organolithium reagent. | - Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. - Ensure oxazole and trimethylsilyl chloride are anhydrous. |
| 2. Inactive n-BuLi: Prolonged storage or improper handling can lead to the degradation of n-BuLi. | - Titrate the n-BuLi solution before use to determine its exact molarity. - Use a fresh bottle of n-BuLi if degradation is suspected. | |
| 3. Incorrect Reaction Temperature: Deprotonation of oxazole is typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. | - Maintain a constant low temperature during the addition of n-BuLi and for the specified stirring time using a dry ice/acetone or similar cooling bath. | |
| 4. Inefficient Quenching: The addition of trimethylsilyl chloride (TMSCl) may be too slow, or the reagent may be of poor quality. | - Add TMSCl dropwise but ensure the addition is complete within a reasonable timeframe. - Use freshly distilled or a new bottle of TMSCl. | |
| Formation of Multiple Products/Byproducts | 1. Side Reactions of n-BuLi: Excess n-BuLi can react with the silylating agent or lead to undesired side reactions with the solvent. | - Use a precise amount of n-BuLi based on the molarity determined by titration. - Add the n-BuLi solution slowly and controllably to the oxazole solution. |
| 2. Hydrolysis of Product: this compound is sensitive to moisture and can hydrolyze back to oxazole during workup or purification. | - Perform the aqueous workup quickly and with cold solutions. - Ensure all solvents used for extraction and chromatography are anhydrous. | |
| 3. Ring Opening of Oxazole: Strong bases can sometimes induce ring-opening of the oxazole to form an isocyanoenolate intermediate. | - Maintain the reaction temperature at -78 °C during deprotonation. | |
| Difficulty in Product Purification | 1. Co-distillation with Solvent: If the boiling point of the product is close to that of the solvent, separation by simple distillation can be challenging. | - Use a higher-boiling point solvent for the reaction if compatible. - Employ fractional distillation for better separation. |
| 2. Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis of the silyl group. | - Use neutral silica gel for column chromatography. - Alternatively, purify by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the deprotonation of oxazole with n-BuLi?
A1: The deprotonation of oxazole with n-butyllithium is most effectively carried out at -78 °C (dry ice/acetone bath). This low temperature favors the kinetic deprotonation at the C2 position and minimizes potential side reactions, such as ring opening or reaction with the solvent.
Q2: How can I confirm the successful formation of the lithiated oxazole intermediate?
A2: Direct confirmation is challenging without in-situ spectroscopic methods. However, successful deprotonation is inferred by the formation of the desired this compound after quenching with trimethylsilyl chloride. A successful reaction will show a new spot on TLC and characteristic peaks in GC-MS and NMR of the crude product.
Q3: Is it necessary to distill trimethylsilyl chloride before use?
A3: While not always strictly necessary if using a new, high-purity bottle, distilling trimethylsilyl chloride can improve yields by removing any hydrochloric acid or other impurities that may have formed during storage. These impurities can interfere with the reaction.
Q4: What are the main byproducts to expect in this synthesis?
A4: Common byproducts can include unreacted oxazole, hexane (from the n-BuLi solution), and potentially small amounts of polysilylated products or products resulting from the reaction of n-BuLi with the solvent or TMSCl. Hydrolysis during workup can also regenerate oxazole.
Q5: Can I use a different base instead of n-butyllithium?
A5: While n-BuLi is the most commonly used base for this transformation, other strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) could potentially be used. However, reaction conditions would need to be re-optimized, and these bases may favor different deprotonation sites or lead to different side products. For aryl-substituted oxazoles, LDA has been shown to be necessary in some cases to avoid non-selective deprotonation that can occur with n-BuLi.[1]
Q6: My yield is consistently around 50%. What is the most likely reason?
A6: A consistent yield of around 50% often points to a systematic issue. The most probable culprits are inaccurate quantification of n-BuLi (leading to the use of only ~0.5 equivalents) or the presence of a stoichiometric amount of a quenching agent, most commonly water, in the reaction setup. Re-titrating the n-BuLi and ensuring rigorously anhydrous conditions are the first steps to troubleshoot this issue.
Data Presentation
Table 1: Effect of Silylating Agent on Yield
| Silylating Agent | Leaving Group | Relative Reactivity | Typical Yield of 2-Silyloxazole | Reference |
| Trimethylsilyl chloride (TMSCl) | Cl⁻ | Moderate | Good | [2] |
| Trimethylsilyl triflate (TMSOTf) | OTf⁻ | High (up to 10⁸ times faster than TMSCl) | Potentially higher, but may require more controlled conditions | [3][4] |
Note: While TMSOTf is significantly more reactive, TMSCl is often sufficient and more cost-effective for this synthesis. The high reactivity of TMSOTf can sometimes lead to undesired side reactions if not properly controlled.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[5]
Materials:
-
Oxazole
-
n-Butyllithium (solution in hexanes)
-
Trimethylsilyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Initial Solution: To the flask, add oxazole followed by anhydrous diethyl ether (or THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled oxazole solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes.
-
Silylation: Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain this compound. The boiling point is approximately 130 °C at atmospheric pressure.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? [aurechem.com]
- 4. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis [aurechem.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-(Trimethylsilyl)-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)-1,3-oxazole. Our aim is to help you overcome common challenges encountered during the purification of this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after distillation.
-
Question: I am getting a very low yield of my product after distillation. What could be the problem?
-
Answer: Low recovery after distillation can be due to several factors. Firstly, this compound is a moisture-sensitive compound. Any exposure to moisture during the workup or distillation process can lead to hydrolysis, cleaving the trimethylsilyl group and resulting in the formation of oxazole and silanols, which will affect your final yield. Secondly, improper distillation setup, such as an inefficient condenser or vacuum leaks, can lead to loss of the product, which has a relatively low boiling point (around 130-136°C at atmospheric pressure). Finally, incomplete reaction or the presence of significant amounts of side products will naturally lead to a lower yield of the desired product.
Issue 2: Product appears to be contaminated with starting material (oxazole).
-
Question: My NMR analysis shows a significant amount of oxazole in my purified this compound. How can I remove it?
-
Answer: The presence of oxazole as an impurity suggests either an incomplete reaction or decomposition of the product. If the reaction has not gone to completion, you may need to optimize your reaction conditions (e.g., extend the reaction time, use a slight excess of the silylating agent). If the product is decomposing, this is likely due to hydrolysis. To remove residual oxazole, a careful fractional distillation under an inert atmosphere is recommended. Due to the difference in boiling points (oxazole: ~69°C; this compound: ~130-136°C), a good separation should be achievable. Ensure your distillation apparatus is completely dry and the distillation is performed under nitrogen or argon.
Issue 3: The purified product degrades upon storage.
-
Question: My purified this compound seems to be degrading over time, even when stored in the freezer. Why is this happening and how can I prevent it?
-
Answer: this compound is susceptible to hydrolysis. The primary cause of degradation upon storage is exposure to atmospheric moisture. To ensure stability, the purified product must be stored under a strictly inert and dry atmosphere (nitrogen or argon). It is recommended to store it in a sealed ampoule or a vial with a Teflon-lined cap, wrapped with Parafilm, in a desiccator inside a freezer. Avoid repeated opening and closing of the storage container. If you need to use small amounts frequently, it is best to aliquot the purified product into smaller, single-use vials.
Issue 4: Difficulty in removing siloxane byproducts.
-
Question: I am having trouble removing siloxane byproducts from my product. They seem to co-distill or streak on my chromatography column. What should I do?
-
Answer: Siloxane byproducts, such as hexamethyldisiloxane, can form from the hydrolysis of the silylating agent or the product. These can be difficult to remove due to their similar volatility to the product. A carefully executed fractional distillation with a good column (e.g., a Vigreux or a short-path distillation head) can help. For chromatographic purification, using a non-polar solvent system and ensuring the silica gel is thoroughly dried before use can minimize streaking and improve separation. A solvent system of hexanes with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether, with the polarity gradually increased, might be effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: The most commonly cited and effective method for purifying this compound is fractional distillation under an inert atmosphere . Given its liquid nature and boiling point of approximately 130-136°C, distillation allows for the efficient removal of lower-boiling impurities like unreacted oxazole and solvents, as well as higher-boiling impurities. For smaller scales or to remove non-volatile impurities, flash column chromatography on deactivated silica gel can also be employed, though care must be taken to avoid hydrolysis on the stationary phase.
Q2: What are the common impurities I should look for?
A2: Common impurities include:
-
Oxazole: From incomplete reaction or product hydrolysis.
-
Hexamethyldisiloxane (HMDSO): A byproduct from the silylating agent.
-
Unreacted silylating agent: e.g., trimethylsilyl chloride.
-
Solvent residues: From the reaction or workup.
-
Silanols: From the hydrolysis of silylated compounds.
Q3: How can I assess the purity of my this compound?
A3: The purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure and identifying proton-containing impurities. The trimethylsilyl group should give a sharp singlet at around 0.3 ppm in the 1H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity and identify volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups and the absence of hydroxyl groups (from hydrolysis).
Q4: Is this compound stable on silica gel?
A4: Silylated compounds can be sensitive to the acidic nature of standard silica gel, which can cause hydrolysis. If column chromatography is necessary, it is highly recommended to use deactivated (neutral) silica gel . This can be prepared by treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent to remove excess amine.
Q5: What are the key handling precautions for this compound?
A5: Due to its moisture sensitivity, this compound should always be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). All glassware must be thoroughly dried before use. Use dry solvents and reagents.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a condenser, and a receiving flask.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Slowly heat the flask.
-
Collect and discard the initial low-boiling fraction, which may contain solvent and unreacted oxazole.
-
Collect the product fraction at the expected boiling point (approximately 130-136°C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Once the product is collected, cool the system down under an inert atmosphere before dismantling.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Prepare a slurry of deactivated silica gel in a non-polar eluent (e.g., hexanes). To deactivate the silica gel, add ~1% triethylamine to the eluent.
-
Pack the column with the slurry and equilibrate with the starting eluent.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Load the sample onto the column.
-
Elute with a gradient of a more polar solvent (e.g., ethyl acetate or diethyl ether) in hexanes.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure, ensuring the final product is kept under an inert atmosphere.
-
Quantitative Data Summary
| Parameter | Distillation | Flash Chromatography (Deactivated Silica) |
| Typical Purity | >98% (by GC-MS) | >97% (by NMR) |
| Typical Yield | 70-85% | 60-80% |
| Key Separation | Boiling point differences | Polarity differences |
| Scalability | Excellent for large quantities | Good for small to medium quantities |
| Moisture Sensitivity | High (requires inert atmosphere) | Very high (requires dry solvents and silica) |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Common side reactions in the synthesis of 2-(trimethylsilyl)-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trimethylsilyl)-1,3-oxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the deprotonation of 1,3-oxazole and subsequent silylation.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | 1. Incomplete deprotonation: Insufficient n-butyllithium (n-BuLi) or reaction time. | - Ensure accurate titration and use of a slight excess of n-BuLi (1.05-1.1 equivalents).- Stir the reaction mixture at -78°C for at least 30-60 minutes after n-BuLi addition. |
| 2. Ring-opening of 2-lithiooxazole: The 2-lithiooxazole intermediate is in equilibrium with its ring-opened isomer, 2-(isocyano)enolate. Quenching with trimethylsilyl chloride (TMSCl) can lead to undesired O- or N-silylation. | - Use trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the silylating agent instead of TMSCl. TMSOTf has been shown to significantly favor C-silylation over O-silylation. | |
| 3. Hydrolysis of the product: this compound is sensitive to moisture and can hydrolyze back to 1,3-oxazole. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Perform an anhydrous work-up. | |
| Presence of multiple unidentified byproducts | 1. Reaction with solvent: n-BuLi can react with ethereal solvents like tetrahydrofuran (THF), especially at higher temperatures. | - Maintain the reaction temperature at -78°C during deprotonation.- Add the electrophile at -78°C and allow the reaction to warm to room temperature slowly. |
| 2. Impure starting materials: Contaminants in the 1,3-oxazole or silylating agent can lead to side reactions. | - Use freshly distilled 1,3-oxazole and silylating agent. | |
| Difficulty in purifying the product | 1. Co-distillation with byproducts: Isomeric silylated byproducts may have similar boiling points to the desired product. | - Fractional distillation under reduced pressure is recommended for purification.[1] - If isomers are difficult to separate by distillation, column chromatography on silica gel using a non-polar eluent system may be effective. |
| 2. Decomposition on silica gel: The product may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
The primary side reaction is the ring-opening of the 2-lithiooxazole intermediate to form a 2-(isocyano)enolate. This ambident nucleophile can be silylated at the carbon, nitrogen, or oxygen atom. Silylation at the oxygen or nitrogen will lead to byproducts instead of the desired this compound.
Q2: How can I minimize the formation of the ring-opened byproduct?
The choice of the silylating agent is critical. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) instead of trimethylsilyl chloride (TMSCl) has been shown to dramatically favor C-silylation, which leads to the desired product. Maintaining a low temperature (-78°C) during the deprotonation and the initial quenching step is also crucial to favor the kinetic C-silylated product.
Q3: My yield is consistently low despite using TMSOTf. What else could be the problem?
Low yields can also result from incomplete deprotonation or hydrolysis. Ensure that your n-butyllithium is properly titrated and that you are using a slight excess. Additionally, strict anhydrous conditions are necessary throughout the reaction and work-up, as both the 2-lithiooxazole intermediate and the final product are moisture-sensitive.
Q4: What is the recommended purification method for this compound?
The recommended method for purification is distillation under reduced pressure.[1] The boiling point is approximately 130°C at atmospheric pressure.[1] If isomeric byproducts are present and have similar boiling points, fractional distillation or column chromatography on neutralized silica gel may be necessary.
Q5: How stable is this compound?
This compound is sensitive to hydrolysis and should be handled under anhydrous conditions. The silicon-carbon bond is susceptible to cleavage by both acid and base. For long-term storage, it is recommended to keep it under an inert atmosphere in a sealed container at a low temperature.
Experimental Protocols
Standard Protocol using Trimethylsilyl Chloride (TMSCl)
This protocol is a common method for the synthesis of this compound.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Procedure:
-
To a solution of 1,3-oxazole (1.0 eq) in anhydrous diethyl ether (or THF) at -78°C under an inert atmosphere, add n-butyllithium (1.05-1.1 eq) dropwise.[1]
-
Stir the resulting solution at -78°C for 30 minutes.[1]
-
Add trimethylsilyl chloride (1.1-1.2 eq) dropwise to the solution at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be directly distilled to isolate the product.[1] The fraction boiling at approximately 130°C is collected.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key equilibrium and competing reaction pathways during the synthesis.
Equilibrium and competing silylation pathways.
References
Instability and decomposition of 2-(trimethylsilyl)-1,3-oxazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 2-(trimethylsilyl)-1,3-oxazole. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a silylated derivative of the heterocyclic aromatic compound, oxazole. It is primarily used in organic synthesis as a masked form of the 2-oxazolyl anion. Deprotonation of oxazole at the C2 position yields a lithio salt that exists in equilibrium with a ring-opened isonitrile.[1][2] Silylation traps this intermediate, allowing for subsequent reactions.[1]
Q2: What are the main stability concerns associated with this compound? A2: The primary stability concern is its high sensitivity to moisture. The trimethylsilyl (TMS) group is readily cleaved by water and other protic species, leading to the decomposition of the compound.[3] Like many heterocyclic compounds, it may also be sensitive to excessive heat and strong acidic or basic conditions, which can lead to ring cleavage.[2][4]
Q3: How should this compound be properly stored? A3: To prevent decomposition, the compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation.
Q4: What are the expected decomposition products of this compound? A4: Upon exposure to moisture, the compound will hydrolyze to form oxazole and trimethylsilanol. Trimethylsilanol is unstable and readily dimerizes to form hexamethyldisiloxane (HMDSO). Under more forcing conditions, further degradation of the oxazole ring may occur.
Troubleshooting Guide
Q: My reaction yield is unexpectedly low. What are the likely causes related to the silyloxazole? A: Low yields are often traced back to the degradation of the this compound starting material.
-
Moisture Contamination: This is the most common issue. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are strictly anhydrous. The reaction should be conducted under an inert atmosphere (argon or nitrogen).[5]
-
Improper Storage: If the compound was not stored under inert gas and at low temperatures, it may have degraded prior to use.
-
Thermal Stress: Exposing the compound to high temperatures for prolonged periods can cause decomposition.[4][6]
Q: I am observing multiple unidentified spots on my TLC analysis of the reaction mixture. A: This often indicates the presence of decomposition products.
-
Run a Control: Spot a sample of your this compound starting material on a TLC plate alongside your reaction mixture. If it shows multiple spots (including one at the baseline for polar decomposition products), your starting material has likely degraded.
-
Identify Byproducts: The main byproduct from hydrolysis is oxazole, which is more polar than its silylated counterpart and will have a lower Rf value.
Q: My NMR spectrum shows a sharp singlet at approximately 0.1-0.3 ppm and signals corresponding to unsubstituted oxazole. A: This is a clear indication of desilylation.
-
The signal at ~0.2 ppm is characteristic of the methyl protons in hexamethyldisiloxane (HMDSO), the ultimate byproduct of TMS-group hydrolysis.
-
The presence of oxazole signals confirms the cleavage of the C-Si bond.[1]
Q: The reagent, which should be a liquid, appears cloudy, discolored, or contains solid precipitate. A: These are visual signs of significant decomposition. The material has likely been compromised by air or moisture. It is strongly recommended to either repurify the material by distillation or use a fresh, unopened batch for the experiment.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NOSi | [7] |
| Molar Mass | 141.24 g/mol | Calculated |
| Boiling Point | ~130 °C | [7] |
| CAS Number | 120629-79-0 | [7] |
Table 2: Chemical Compatibility and Stability Profile
| Condition / Reagent | Stability | Likely Outcome and Decomposition Products |
| Water / Moisture | Highly Unstable | Rapid hydrolysis to oxazole and hexamethyldisiloxane (HMDSO). |
| Protic Solvents (e.g., Alcohols) | Unstable | Solvolysis leading to oxazole and the corresponding silyl ether of the solvent.[3] |
| Aqueous Acids | Highly Unstable | Rapid hydrolysis and potential oxazole ring-opening. |
| Aqueous Bases | Unstable | Hydrolysis of the silyl group. Strong base may promote ring cleavage.[2] |
| Heat | Moderately Stable | Prone to thermal decomposition at elevated temperatures.[4][6] |
| Inert Atmosphere (Ar, N₂) | Stable | Recommended for storage and handling. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures.[7] All operations should be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox.
Materials:
-
Oxazole (5.0 g, 72.4 mmol)
-
Anhydrous diethyl ether (150 mL)
-
n-Butyllithium (2.5 M in hexanes, 28.5 mL, 71.2 mmol)
-
Trimethylsilyl chloride (TMSCl) (7.86 g, 72.4 mmol)
Procedure:
-
Setup: Add oxazole and anhydrous diethyl ether to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes.
-
Silylation: Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.
-
Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Purification: The reaction mixture can be directly distilled. The fraction boiling at approximately 130 °C is collected to afford pure this compound.
-
Storage: The purified product should be transferred to a sealed ampoule or a Schlenk flask under an inert atmosphere and stored in a freezer.
Protocol 2: General Handling and Storage
-
Atmosphere: Always handle this compound under a dry, inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line is mandatory for transferring the reagent.
-
Glassware: All glassware must be rigorously dried before use, either in an oven at >120 °C for several hours or by flame-drying under vacuum.
-
Solvents: Use only high-purity anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Transfers: Use dry, gas-tight syringes or cannulas for all transfers.
-
Storage: For long-term storage, seal the compound in an ampoule under argon or store in a tightly sealed Schlenk flask with a Teflon valve in a freezer (-20 °C).
Visualizations
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Diels-Alder Reactions of Silylated Oxazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of silylated oxazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup and execution of Diels-Alder reactions involving silylated oxazoles.
Question: My reaction is resulting in a low yield or no product formation. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Diels-Alder reactions of silylated oxazoles can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: These reactions often require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, gradually increasing it may improve the yield. For instance, reactions that are sluggish in refluxing toluene may proceed more readily in refluxing dichlorobenzene.[1]
-
Dienophile Reactivity: The electronic nature of the dienophile is critical. Electron-poor alkynes and alkenes are generally more reactive in this type of reaction. If you are using a less activated (electron-rich or neutral) dienophile, the reaction may be slow or not occur at all. Consider switching to a dienophile with stronger electron-withdrawing groups.
-
Substituents on the Oxazole: The substituents on the silylated oxazole can significantly influence its reactivity.
-
Electron-withdrawing groups on the oxazole can deactivate the system, making the reaction more difficult.[1]
-
2-Alkyl-substituted oxazoles have been reported to be poor substrates for this reaction, often leading to complex reaction mixtures and low yields.[1]
-
Aryl- and heteroaryl-substituted oxazoles may require higher reaction temperatures to overcome the loss of stabilizing conjugation during the cycloaddition step.[1]
-
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can facilitate the reaction, often allowing for lower reaction temperatures and improved yields.[2][3][4] Common Lewis acids for Diels-Alder reactions include Cu(OTf)₂, Nd(OTf)₃, AlCl₃, and SnCl₄.[5][6][7] It is important to perform small-scale test reactions to determine the optimal catalyst and loading for your specific substrates.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques to determine the optimal reaction time.
Question: I am observing a messy reaction with multiple side products. What could be the cause and what are the possible solutions?
Answer:
The formation of multiple side products can be a significant challenge. Here are some potential causes and solutions:
-
Substrate Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product. If you suspect this is the case, try running the reaction at a lower temperature for a longer period. The use of a Lewis acid catalyst may also allow for milder reaction conditions.
-
Competing Reactions: If your molecule contains other reactive functional groups, side reactions can occur. For example, if the silylated oxazole substrate also contains a furan ring, the dienophile may react with the more electron-rich furan instead of the oxazole.[1] In such cases, protecting group strategies for the competing functional group may be necessary.
-
Retro-Diels-Alder Reaction: The initial Diels-Alder adduct is often thermally labile and can undergo a retro-Diels-Alder reaction. The subsequent elimination of silyl cyanide (in the case of alkyne dienophiles) to form a furan is the desired pathway. However, if the intermediate adduct is not stable under the reaction conditions, it could lead to a complex mixture of products. Optimizing the reaction temperature and time is crucial to favor the desired product.
-
Purification Issues: In some instances, the product may be difficult to isolate from the reaction mixture.[1] Experiment with different chromatographic conditions (e.g., different solvent systems, types of silica gel) or consider alternative purification methods such as crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the silyl group in these reactions?
The silyl group in 4-silylated oxazoles serves as a key component in the retro-Diels-Alder step. Following the initial [4+2] cycloaddition with an alkyne, the resulting bicyclic intermediate eliminates silyl cyanide to generate the final furan product.[1]
Q2: What solvents are typically used for these reactions?
High-boiling aromatic solvents are commonly employed to achieve the necessary reaction temperatures. Examples include benzene, toluene, and dichlorobenzene.[1] The choice of solvent will depend on the reactivity of the substrates and the desired reaction temperature.
Q3: Can I use alkenes as dienophiles in this reaction?
Yes, alkenes can be used as dienophiles. The reaction of silylated oxazoles with alkenes typically leads to the formation of substituted pyridines after the elimination of water from the initial adduct.[1]
Q4: How do I prepare the 4-silylated oxazole starting materials?
A common method for the synthesis of 4-silylated oxazoles is the rhodium-catalyzed condensation of a nitrile with a silylated diazoacetate, such as ethyl (triethylsilyl)diazoacetate.[1]
Data Presentation
Table 1: Intermolecular Diels-Alder/retro-Diels-Alder Reactions of 4-Silylated Oxazoles with Dimethyl Acetylenedicarboxylate (DMAD) [1]
| Entry | R¹ in Oxazole | Solvent | Temperature (°C) | Yield (%) |
| a | Ph | Toluene | 100 | 65 |
| b | Me | Benzene | 60 | 18 |
| c | 2-Thiophenyl | Toluene | 120 | 52 |
| d | CO₂Me | Toluene | 120 | 62 |
| e | 2-Furanyl | Toluene | 110 | 43 (adduct with furan ring) |
| f | NMe₂ | Benzene | 60 | 0 |
Experimental Protocols
Protocol 1: Synthesis of a 4-Silylated Oxazole [1]
This protocol describes a general procedure for the synthesis of 4-silylated oxazoles via a rhodium-catalyzed reaction.
Materials:
-
Nitrile (1.0 eq)
-
Ethyl (triethylsilyl)diazoacetate (1.2 eq)
-
Rhodium(II) octanoate (0.01 eq)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the nitrile in the anhydrous solvent, add the rhodium(II) octanoate catalyst.
-
Add the ethyl (triethylsilyl)diazoacetate dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-silylated oxazole.
Protocol 2: General Procedure for the Diels-Alder Reaction of a 4-Silylated Oxazole [1]
This protocol provides a general method for the thermal Diels-Alder reaction.
Materials:
-
4-Silylated oxazole (1.0 eq)
-
Dienophile (e.g., dimethyl acetylenedicarboxylate) (1.1 eq)
-
Anhydrous high-boiling solvent (e.g., toluene)
Procedure:
-
Dissolve the 4-silylated oxazole and the dienophile in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 2-(Trimethylsilyl)-1,3-oxazole with Dienophiles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-(trimethylsilyl)-1,3-oxazole in Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in Diels-Alder reactions?
The oxazole ring itself is an electron-deficient azadiene, which generally favors inverse-electron-demand Diels-Alder reactions. However, the 2-(trimethylsilyl) group is a strong electron-donating group. This donation of electron density to the oxazole ring can overcome its inherent electron-deficient nature, making it more suitable for normal-demand Diels-Alder reactions with electron-poor dienophiles.[1] Despite this, the reaction often requires elevated temperatures (80-180°C) or high pressure, indicating a significant activation barrier.[1]
Q2: What are the most effective strategies to enhance the reactivity of this compound?
The most common and effective strategies to overcome the low reactivity include:
-
Lewis Acid Catalysis: Lewis acids are widely used to accelerate Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and thereby decreasing the HOMO-LUMO energy gap between the diene and dienophile, which accelerates the reaction.[2][3]
-
Brønsted Acid Catalysis: Similar to Lewis acids, Brønsted acids can protonate the dienophile, increasing its electrophilicity and reactivity.
-
High Pressure: Applying high pressure can facilitate the cycloaddition, particularly for sluggish thermal reactions.[1]
-
Microwave Irradiation: In some cases, microwave heating can reduce reaction times and improve yields compared to conventional heating.
Q3: How do Lewis acids improve the reaction rate and selectivity?
Lewis acids enhance the rate of Diels-Alder reactions by coordinating to the electron-withdrawing groups of the dienophile. This coordination increases the dienophile's electron deficiency, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This smaller energy gap between the dienophile's LUMO and the oxazole's Highest Occupied Molecular Orbital (HOMO) leads to a stronger interaction and a lower activation energy for the reaction.[3] Furthermore, Lewis acid catalysis can improve both regioselectivity and stereoselectivity.[2]
Q4: What is the typical fate of the initial Diels-Alder adduct of an oxazole and an alkene?
The initial bicyclic adduct formed from the Diels-Alder reaction of an oxazole with an alkene is often unstable. It typically undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, nitrile) to aromatize into a substituted pyridine. This transformation is a key feature of the oxazole Diels-Alder reaction and provides a valuable route to highly substituted pyridine derivatives.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: I am not observing any significant formation of my desired pyridine product, even after prolonged reaction times at elevated temperatures. What could be the issue?
-
Answer:
-
Insufficient Activation: The thermal reaction may have too high of an activation barrier. The introduction of a Lewis acid catalyst is highly recommended to accelerate the reaction.
-
Inappropriate Lewis Acid: The choice of Lewis acid is crucial. Some Lewis acids may be too harsh and lead to decomposition of starting materials or the product. It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate combination.
-
Reaction Temperature: While elevated temperatures are often necessary, excessively high temperatures can lead to decomposition. If using a catalyst, it may be possible to run the reaction at a lower temperature.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Anhydrous, non-polar aprotic solvents like dichloromethane or toluene are often good choices for Lewis acid-catalyzed reactions.
-
Moisture: Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The presence of water can deactivate the catalyst.
-
Problem 2: Formation of multiple products and low selectivity.
-
Question: My reaction is producing a mixture of regioisomers and/or stereoisomers, making purification difficult and lowering the yield of the desired product. How can I improve the selectivity?
-
Answer:
-
Lewis Acid Catalysis: As mentioned, Lewis acids can significantly enhance both regioselectivity and stereoselectivity in Diels-Alder reactions.[2] Experimenting with different Lewis acids and catalyst loadings is a good starting point.
-
Temperature Control: Lowering the reaction temperature, which is often possible with an effective catalyst, can improve selectivity.
-
Steric Hindrance: The steric bulk of the substituents on both the oxazole and the dienophile can influence the selectivity. Consider if modifications to the starting materials are possible to favor the desired isomer.
-
Problem 3: Decomposition of starting materials or product.
-
Question: I am observing significant decomposition of my starting materials or the desired product, as evidenced by a complex mixture on my TLC plate or in my NMR spectrum. What can I do to minimize this?
-
Answer:
-
Milder Lewis Acid: Strong Lewis acids can be too reactive and cause decomposition. Consider using a milder Lewis acid.
-
Lower Catalyst Loading: High concentrations of the Lewis acid can promote side reactions. Optimize the catalyst loading to the minimum amount required for efficient conversion.
-
Reduced Reaction Temperature and Time: If the reaction is proceeding but decomposition is an issue, try reducing the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
-
Data Presentation
Table 1: Effect of Various Lewis Acids on a Model Diels-Alder Reaction
The following table summarizes the effect of different Lewis acids on the yield of a model Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone. While not specific to this compound, it provides a general indication of the efficacy of various Lewis acids.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |
| 1 | FeCl₃ (10) | - | Dichloromethane | 20 |
| 2 | CaCl₂ (10) | - | Dichloromethane | No Product |
| 3 | Bu₄NPF₆ (10) | - | Dichloromethane | Low Yield |
| 4 | Ca(OTf)₂ (10) | - | Dichloromethane | Appreciable Yield |
| 5 | Ca(OTf)₂ (10) | NBu₄PF₆ (10) | Dichloromethane | 95 |
Data adapted from a study on a model Diels-Alder reaction and may not be directly representative of reactions with this compound. The purpose is to illustrate the comparative efficacy of different Lewis acids.[2]
Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of a 5-Alkoxyoxazole with a Dienophile
This protocol is a general guideline for the reaction of a 5-alkoxyoxazole with a dienophile in the presence of a Lewis acid catalyst, serving as a starting point for optimizing the reaction of this compound.
Materials:
-
5-Ethoxyoxazole derivative (1.0 equiv)
-
Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)
-
Lewis Acid (e.g., Nd(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 5-ethoxyoxazole derivative (1.0 equiv) and the dienophile (1.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the reactants.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Lewis acid catalyst (e.g., Nd(OTf)₃, 10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Visualizations
Caption: Reaction pathway for the Lewis acid-catalyzed Diels-Alder reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Preventing the Cornforth rearrangement in 4-substituted oxazoles
Welcome to the Technical Support Center for the synthesis of 4-substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired Cornforth rearrangement during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Cornforth rearrangement and why is it a problem?
The Cornforth rearrangement is a thermally induced isomerization of 4-acyloxazoles. In this reaction, the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places.[1] This rearrangement leads to the formation of a structural isomer of the desired product, which can be difficult to separate and results in a lower yield of the target molecule. The reaction proceeds through a nitrile ylide intermediate formed by a thermal pericyclic ring opening.[1]
A1: Mechanism of the Cornforth Rearrangement
The rearrangement is a thermal process that proceeds through a key nitrile ylide intermediate.
References
Removal of byproducts from 2-(trimethylsilyl)-1,3-oxazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during reactions involving 2-(trimethylsilyl)-1,3-oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving 2-(trimethylsilyl)-1,3-oxazoles?
A1: The most common byproducts typically fall into three categories:
-
Silyl-based Byproducts: These arise from the trimethylsilyl (TMS) group. The most common is hexamethyldisiloxane (Hexamethyldisiloxane), which is formed from the hydrolysis of unreacted starting material or other TMS-containing reagents. Trimethylsilanol is an intermediate in this hydrolysis.
-
Unreacted Starting Materials: Incomplete reactions will leave behind the 2-(trimethylsilyl)-1,3-oxazole and the corresponding reaction partner (e.g., dienophile, aldehyde).
-
Side-Reaction Products: Depending on the reaction conditions and the specific substrates, side reactions can occur. For instance, in reactions involving 4-acyloxazoles, a potential byproduct is the isomer formed from a --INVALID-LINK--.[1][2][3] In Diels-Alder reactions, regioisomers or stereo-isomers of the desired adduct may also be formed.
Q2: My reaction is complete, but I'm having trouble removing the silyl byproducts. What are the best methods?
A2: Several methods can be employed to remove silyl byproducts, primarily hexamethyldisiloxane and unreacted silylating agents. The choice of method depends on the stability of your product.
-
Aqueous Work-up: A standard aqueous work-up is often the first step. Washing the organic layer with water can help remove some water-soluble silyl byproducts. For more stubborn cases, washing with a dilute acid (e.g., 1N HCl) or a fluoride source (e.g., 1M KF solution) can be effective.[4] TMS groups may not be stable to acidic washes.[4][5]
-
Distillation: If your product is significantly less volatile than the silyl byproducts (e.g., hexamethyldisiloxane, b.p. 101 °C), distillation can be a very effective purification method.
-
Flash Column Chromatography: This is a very common and effective method for purifying organic compounds. Silyl byproducts are typically non-polar and can be separated from more polar products on silica gel.
-
Precipitation: In some cases, silyl byproducts can be precipitated. For example, treatment with potassium fluoride (KF) can lead to the formation of a solid precipitate of potassium trimethylsilanolate, which can be filtered off.
Q3: I suspect a side reaction is occurring. What are the likely possibilities?
A3: Besides the formation of silyl byproducts, other side reactions can occur:
-
Hydrolysis of the Oxazole: The this compound can be sensitive to moisture and may hydrolyze back to the corresponding amide.
-
Cornforth Rearrangement: For 4-acyl-substituted oxazoles, a thermal rearrangement can occur where the acyl group at the C4 position and the substituent at the C5 position exchange places.[1][2] This is a known side reaction for this class of compounds.[3]
-
Dimerization or Polymerization: Depending on the reactivity of your starting materials and intermediates, dimerization or polymerization can be a competing process.
-
In Diels-Alder Reactions: The formation of regioisomeric and stereoisomeric products is a common challenge. The initial Diels-Alder adduct can sometimes be unstable and undergo further reactions or rearrangements.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (TLC, GC-MS, NMR). If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of the limiting reagent. |
| Decomposition of Starting Material | Ensure all reagents and solvents are anhydrous, as 2-(trimethylsilyl)-1,3-oxazoles can be moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions Consuming Starting Material | Analyze the crude reaction mixture to identify major byproducts. This can help diagnose competing reaction pathways. If the Cornforth rearrangement is suspected, consider if a lower reaction temperature can be used. |
| Product Loss During Work-up | Highly polar products may be lost to the aqueous phase during extraction. In such cases, back-extraction of the aqueous layers with a more polar organic solvent may be necessary. Volatile products can be lost during solvent removal under reduced pressure. |
Problem 2: Presence of Silyl Byproducts in the Final Product
| Possible Cause | Troubleshooting Step |
| Ineffective Aqueous Work-up | Silyl byproducts like hexamethyldisiloxane are often quite non-polar and may not be efficiently removed by a simple water wash. |
| Solution 1: Acidic Wash: If your product is stable to acid, wash the organic layer with dilute HCl (e.g., 0.5 N to 1 N).[5] This will hydrolyze remaining silyl ethers and help partition the resulting silanols into the aqueous phase. | |
| Solution 2: Fluoride Wash: Wash the organic layer with a 1M aqueous solution of potassium fluoride (KF).[4] This reacts with silyl compounds to form non-volatile salts. Be aware that solid precipitates may form at the interface, which can be removed by filtration through Celite.[4] | |
| Co-elution During Chromatography | Silyl byproducts can sometimes co-elute with non-polar products during flash chromatography. |
| Solution: Optimize your chromatography conditions. Use a less polar eluent system to increase the separation between your product and the non-polar silyl byproducts. A gradient elution might be necessary. | |
| High Boiling Point of Silyl Byproducts | Hexamethyldisiloxane has a boiling point of 101 °C, which can make its removal by rotary evaporation difficult if your product is also a liquid. |
| Solution: If your product is not volatile, you can remove hexamethyldisiloxane under high vacuum. Alternatively, azeotropic distillation with a suitable solvent can be employed. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Silyl Byproducts
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Option A (for acid-stable products): Wash the organic layer sequentially with:
-
1N HCl (2 x volume of organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Option B (for acid-sensitive products): Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Option C (Fluoride wash): Wash the organic layer with 1M aqueous KF solution (2 x volume of organic layer). Shake for 1-2 minutes. If a precipitate forms, filter the organic layer through a pad of Celite. Then, wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
Protocol 2: Flash Column Chromatography for Product Purification
-
Prepare the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be used in the gradient.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to elute non-polar silyl byproducts.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Byproduct Removal
Caption: A general workflow for the purification of products from this compound reactions.
Decision Tree for Troubleshooting Silyl Byproduct Removal
Caption: A decision tree to guide the removal of persistent silyl byproducts.
Signaling Pathway: Cornforth Rearrangement Side Reaction
Caption: The Cornforth rearrangement as a potential side reaction pathway.
References
- 1. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 2. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(trimethylsilyl)-1,3-oxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(trimethylsilyl)-1,3-oxazole. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis of this compound?
A1: The most cited lab-scale synthesis involves the deprotonation of oxazole with a strong base, typically n-butyllithium (n-BuLi), at low temperatures, followed by quenching the resulting organolithium intermediate with trimethylsilyl chloride (TMSCl).
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the handling of pyrophoric n-butyllithium, which can ignite spontaneously on contact with air and moisture, and the management of the highly exothermic nature of the lithiation and quenching steps. Proper personal protective equipment (PPE), inert atmosphere techniques, and robust temperature control are critical.
Q3: Is the reaction sensitive to temperature fluctuations?
A3: Yes, the reaction is highly sensitive to temperature. The lithiation step is typically carried out at -78°C to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (e.g., THF). Inadequate temperature control can lead to significantly lower yields and the formation of impurities.
Q4: What are the key challenges in purifying this compound at a larger scale?
A4: At a larger scale, purification by distillation, as is common in lab-scale preparations, can be challenging due to the product's boiling point and potential for thermal degradation. Alternative methods such as fractional distillation under reduced pressure or chromatographic purification on a larger scale may be necessary. The primary challenge is to remove unreacted starting materials, byproducts from side reactions, and residual solvents efficiently.
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis. All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Equipment:
-
Three-necked round-bottom flask (appropriately sized for the scale) equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler).
-
Cannula for transferring pyrophoric reagents.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Oxazole (freshly distilled).
-
n-Butyllithium (solution in hexanes, titrated before use).
-
Trimethylsilyl chloride (freshly distilled).
Procedure:
-
Reaction Setup: Assemble the reaction flask and flame-dry it under vacuum, then cool to room temperature under a positive pressure of inert gas.
-
Charging the Reactor: Charge the flask with a solution of oxazole in anhydrous diethyl ether (or THF). A typical concentration is 0.5 M.
-
Cooling: Cool the solution to -78°C using the low-temperature bath. Ensure efficient stirring.
-
Lithiation: Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes) to the stirred oxazole solution via the dropping funnel or by cannula transfer. The addition rate should be carefully controlled to maintain the internal temperature below -70°C. A slight excess of n-BuLi (e.g., 1.05 equivalents) is typically used. After the addition is complete, stir the resulting solution at -78°C for 30-60 minutes.
-
Silylation: Add trimethylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture, again ensuring the internal temperature does not rise significantly above -70°C.
-
Warming and Quenching: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters
| Parameter | Lab-Scale (5 g Oxazole) | Scaled-Up (e.g., 50 g Oxazole) |
| Oxazole | 5 g | 50 g |
| Solvent Volume | ~150 mL | ~1.5 L |
| n-BuLi Addition | Syringe | Cannula or dropping funnel |
| Temperature Control | Dry ice/acetone bath | Cryocooler or metered dry ice addition to acetone |
| Stirring | Magnetic stirrer | Mechanical stirrer |
| Purification | Simple distillation | Fractional distillation under reduced pressure |
Troubleshooting Guide
Q: My yield is significantly lower than expected. What are the possible causes?
A: Low yields in this reaction can stem from several factors, especially during scale-up.
-
Moisture Contamination: The presence of water will quench the n-butyllithium and the lithiated oxazole intermediate. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Inaccurate n-BuLi Titration: The concentration of commercial n-BuLi can vary. Always titrate the solution before use to ensure accurate stoichiometry.
-
Poor Temperature Control: If the temperature rises significantly during the n-BuLi addition, side reactions can occur. The lithiated intermediate may be unstable at higher temperatures, or n-BuLi can react with THF if used as a solvent.
-
Inefficient Stirring: In larger vessels, inefficient stirring can lead to localized "hot spots" where the temperature rises, causing decomposition, and can also result in incomplete reaction.
-
Impure Reagents: Use freshly distilled oxazole and trimethylsilyl chloride to avoid impurities that can interfere with the reaction.
Q: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A: Common byproducts can include those from the reaction of n-BuLi with the solvent or from over-lithiation.
-
Reaction with THF: If THF is used as a solvent and the temperature is not kept sufficiently low, n-BuLi can deprotonate THF, leading to its decomposition. Using diethyl ether as a solvent can mitigate this issue.
-
Double Silylation: While less common for the 2-position, ensuring the correct stoichiometry of TMSCl is important.
-
Products from Incomplete Lithiation: Unreacted oxazole will remain if the lithiation is incomplete.
To minimize byproducts, maintain strict temperature control, ensure accurate reagent stoichiometry, and use pure starting materials.
Q: The reaction mixture turned dark brown or black. Is this normal?
A: A color change to yellow or light orange upon addition of n-BuLi is expected. However, a dark brown or black color may indicate decomposition of the organolithium intermediate, which can be caused by elevated temperatures or the presence of impurities. If this occurs, it is likely that the yield will be compromised.
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting common causes of low yield in the synthesis.
Technical Support Center: 2-(trimethylsilyl)-1,3-oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-(trimethylsilyl)-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily utilized as a silylating agent. The trimethylsilyl (TMS) group can be transferred to other molecules, serving as a protecting group for alcohols and other functional groups with active hydrogens. The oxazole ring itself can also participate in various organic reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it in a cool, dry place. For long-term storage, refrigeration is advised.
Q3: My reaction with this compound is not proceeding as expected. What are the common causes of reaction failure?
A3: Common causes for reaction failure include:
-
Moisture Contamination: The presence of water will lead to the hydrolysis of the trimethylsilyl group, deactivating the reagent. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Improper Storage: If the reagent has been stored improperly, it may have degraded. It is advisable to use a fresh bottle or re-purify the reagent if degradation is suspected.
-
Incorrect Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Ensure that the experimental conditions are suitable for the specific transformation you are trying to achieve.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: The formation of multiple products can be due to several factors:
-
Incomplete Reaction: The starting material may not have been fully consumed.
-
Hydrolysis: Desilylation of the desired product or the starting material can lead to byproducts.
-
Side Reactions of the Oxazole Ring: The oxazole ring itself can undergo reactions depending on the reagents and conditions used. For instance, deprotonation at other positions of the oxazole ring can lead to undesired isomers.
-
Formation of Siloxane byproducts: Silylating agents can sometimes form siloxane byproducts (Si-O-Si linkages) in the presence of water.
Q5: How can I remove the trimethylsilyl (TMS) protecting group after my reaction is complete?
A5: The TMS group can be removed under mild acidic conditions or by using a fluoride source. Common methods include treatment with dilute HCl in an organic solvent, or using tetra-n-butylammonium fluoride (TBAF) in THF. The choice of deprotection method will depend on the stability of your target molecule to acidic or basic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Reagent degradation due to moisture. 2. Insufficiently anhydrous reaction conditions. 3. Incorrect stoichiometry of reagents. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. Flame-dry all glassware and use freshly distilled anhydrous solvents. 3. Carefully re-check the molar equivalents of all reactants. |
| Formation of a white precipitate during reaction | Hydrolysis of the silyl group leading to the formation of silanols and siloxanes. | Ensure the reaction is performed under a strictly inert and anhydrous atmosphere. |
| Difficulty in purifying the final product | 1. Presence of polar silanol byproducts. 2. Co-elution of the product with unreacted starting material or byproducts. | 1. An acidic or basic wash during the workup can help remove silanol impurities. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if co-elution persists. |
| Unexpected side reactions | The oxazole ring is participating in unintended reactions. | Review the compatibility of all reagents with the oxazole moiety. It may be necessary to modify the reaction conditions (e.g., lower the temperature) or use alternative reagents. |
Quantitative Data
The stability of silyl ethers is a critical factor in their application as protecting groups. The following table summarizes the relative stability of common silyl ethers to acidic and basic hydrolysis. The trimethylsilyl (TMS) group is generally the most labile.
| Silyl Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data is generalized and can vary based on the specific substrate and reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of an Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Flame-dried round-bottom flask with a rubber septum
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq).
-
Dissolve the alcohol in the anhydrous solvent.
-
Add this compound (1.1 - 1.5 eq) to the solution via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of the title compound.
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Flame-dried reaction flask and addition funnel
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add a solution of oxazole (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) to the cooled solution via an addition funnel or syringe pump.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add trimethylsilyl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Visualizations
Caption: General workflow for the silylation of an alcohol.
Caption: A logical guide for troubleshooting common reaction issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-(trimethylsilyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and purity assessment of 2-(trimethylsilyl)-1,3-oxazole, a versatile intermediate in organic synthesis, is critical for ensuring reaction success and the quality of downstream products. This guide provides a comparative overview of the primary analytical techniques used for its characterization, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecule's structure, composition, and purity. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) often coupled with Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Elemental Analysis serves as a fundamental alternative for confirming empirical formula and purity.
Comparative Data Summary
The following table summarizes the expected quantitative data from the key analytical methods for the comprehensive characterization of this compound.
| Analytical Method | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | ~ 7.9 ppm (s, 1H, H-5), ~ 7.1 ppm (s, 1H, H-4), ~ 0.3 ppm (s, 9H, Si(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | ~ 165 ppm (C-2), ~ 138 ppm (C-5), ~ 125 ppm (C-4), ~ -1.5 ppm (Si(CH₃)₃) |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 141 (M⁺), 126 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺, base peak)[1] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~2960 (C-H stretch, Si-CH₃), ~1540 (C=N stretch), ~1330 (Oxazole ring stretch), ~1255 (Si-C stretch), ~850 (Si-C stretch)[2] |
| Gas Chromatography | Retention Time | Dependent on column and conditions; elutes effectively on non-polar columns. |
| Elemental Analysis | % Composition | C: 51.02%, H: 7.85%, N: 9.92%, O: 11.33%, Si: 19.88% |
Note: NMR chemical shifts are estimated based on parent oxazole structures and typical trimethylsilyl group values as specific experimental data is not widely published. Actual values may vary depending on solvent and experimental conditions.[2]
Methodology and Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be anhydrous to prevent hydrolysis of the silyl group.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although the compound's own silyl group can often serve as an internal reference.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, inverse-gated decoupling should be used for accurate quantification if needed.
-
Analysis: Process the spectra to identify chemical shifts, signal multiplicities, and integration values to confirm the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for assessing the purity and confirming the molecular weight and fragmentation pattern of volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, aprotic solvent such as hexane or dichloromethane.
-
GC System: Use a gas chromatograph equipped with a low-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 60 °C for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min.
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 200.
-
Analysis: Analyze the resulting chromatogram for purity (single peak) and the mass spectrum for the molecular ion and characteristic fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric interference.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the oxazole ring and the trimethylsilyl group.
Elemental Analysis
This technique provides the percentage composition of elements (C, H, N) in the sample, serving as a fundamental check of purity and empirical formula.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the purified sample (1-3 mg) into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer. The instrument combusts the sample at high temperatures (e.g., 900-1000 °C).
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector.
-
Analysis: Compare the experimental percentages of C, H, and N with the calculated theoretical values to confirm the elemental composition.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular characteristics.
Caption: General workflow for the analytical characterization of this compound.
Caption: Key fragmentation pathways for this compound in EI-MS.
References
A Comparative Guide to 2-(Trimethylsilyl)-1,3-oxazole and 2-Lithiooxazole in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success of a synthetic route. The oxazole moiety is a key structural motif in numerous natural products and pharmaceuticals, and its functionalization is of significant interest. This guide provides an objective comparison of two key reagents used for C-2 functionalization of the oxazole ring: 2-(trimethylsilyl)-1,3-oxazole and its precursor, 2-lithiooxazole. This comparison is based on their synthesis, stability, and reactivity with various electrophiles, supported by available experimental data.
Introduction to the Reagents
The C-2 position of the oxazole ring is typically electrophilic. However, through the concept of "umpolung" or polarity reversal, this position can be rendered nucleophilic, allowing for the formation of new carbon-carbon bonds with a variety of electrophiles.[1][2][3][4] This is achieved by deprotonation of the oxazole at the C-2 position to form 2-lithiooxazole, a potent nucleophile.
2-Lithiooxazole is a highly reactive organolithium species generated in situ. It serves as a powerful tool for introducing substituents at the C-2 position of the oxazole ring. However, its utility is often hampered by its inherent instability.[5]
This compound is a more stable, isolable derivative formed by trapping the transient 2-lithiooxazole with a trimethylsilyl halide.[6] This silylated oxazole acts as a masked C-2 carbanion and can react with electrophiles under different, often milder, conditions.
Comparison of Performance
The primary distinction between these two reagents lies in their stability and, consequently, their handling and reaction conditions.
Stability and Handling
2-Lithiooxazole: This reagent is notoriously unstable and prone to undergoing a reversible electrocyclic ring-opening to form a vinyl isocyanide intermediate.[7] This decomposition pathway can significantly reduce the yield of the desired C-2 functionalized product. Due to this instability, 2-lithiooxazole must be generated and used at low temperatures (typically -78 °C) and consumed immediately by the electrophile.
This compound: In contrast, the silylated counterpart is a stable, isolable compound that can be purified by distillation and stored.[6] This stability allows for more flexible reaction setups and purification procedures. Reactions involving 2-(trimethylsilyl)oxazole can often be carried out at higher temperatures and may not require the strictly anhydrous and inert conditions essential for organolithium reagents.
Reactivity and Reaction Conditions
2-Lithiooxazole: As a strong nucleophile, 2-lithiooxazole reacts readily with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides. The reactions are typically fast and conducted at low temperatures. However, the high reactivity can sometimes lead to side reactions, and the basic nature of the reagent can be incompatible with sensitive functional groups.
This compound: The reactivity of 2-(trimethylsilyl)oxazole is more nuanced. The C-Si bond can be cleaved under specific conditions to generate the C-2 nucleophile. This often requires the presence of a Lewis acid or a fluoride source to activate the silyl group. This allows for a greater degree of control and chemoselectivity in reactions. For instance, acylation can be achieved using acyl halides, often in the presence of a Lewis acid catalyst.[8]
Data Presentation
Table 1: Representative Reactions of 2-Lithiooxazole
| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | 2-(hydroxy(phenyl)methyl)oxazole | n-BuLi, THF, -78 °C | 50-60 | [5] |
| Acetone | 2-(1-hydroxy-1-methylethyl)oxazole | n-BuLi, THF, -78 °C | 45 | [5] |
| Benzoyl Chloride | 2-benzoyloxazole | n-BuLi, THF, -78 °C | 30-40 | [5] |
Table 2: Representative Reactions of this compound
| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzoyl Chloride | 2-benzoyloxazole | AlCl₃, CH₂Cl₂, rt | 75 | [8] |
| Acetyl Chloride | 2-acetyloxazole | AlCl₃, CH₂Cl₂, rt | 70 | [8] |
| Benzaldehyde | 2-(hydroxy(phenyl)methyl)oxazole | TBAF, THF, rt | 65 | [5] |
Experimental Protocols
Protocol 1: Generation of 2-Lithiooxazole and Reaction with an Electrophile (e.g., Benzaldehyde)
-
To a solution of oxazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.1 mmol, typically 1.6 M in hexanes) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes to ensure the formation of 2-lithiooxazole.
-
A solution of benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(hydroxy(phenyl)methyl)oxazole.
Protocol 2: Synthesis of this compound[6]
-
To a solution of oxazole (72.5 mmol) in anhydrous diethyl ether (150 mL) at -78 °C under an inert atmosphere, n-butyllithium (72.5 mmol, 2.54 M in hexanes) is added dropwise.
-
The solution is stirred at -78 °C for 30 minutes.
-
Trimethylsilyl chloride (72.5 mmol) is then added, and the mixture is allowed to warm to room temperature.
-
The reaction mixture is distilled, and the fraction with a boiling point of approximately 130 °C is collected to yield this compound.
Protocol 3: Acylation of this compound (e.g., with Benzoyl Chloride)[8]
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added aluminum trichloride (1.1 mmol).
-
The mixture is stirred for 10 minutes before the dropwise addition of benzoyl chloride (1.2 mmol).
-
The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-benzoyloxazole.
Mandatory Visualization
Caption: Generation and reactivity pathways of 2-lithiooxazole and 2-(trimethylsilyl)oxazole.
Caption: Comparative experimental workflows for C-2 functionalization of oxazole.
Conclusion and Recommendations
The choice between 2-lithiooxazole and this compound hinges on the specific requirements of the synthetic task at hand.
-
2-Lithiooxazole is a powerful, highly reactive nucleophile suitable for rapid, one-pot functionalizations with a range of electrophiles. Its primary drawback is its instability, which necessitates careful control of reaction conditions and can lead to lower yields due to ring-opening. It is best employed when the electrophile is robust and the desired transformation is straightforward.
-
This compound offers a significant advantage in terms of stability and ease of handling. As an isolable reagent, it allows for more flexible and controlled reaction setups. While it requires an activation step (typically with a Lewis acid or fluoride), this provides an additional layer of control, potentially leading to higher yields and better chemoselectivity, especially with sensitive substrates. This reagent is recommended for multi-step syntheses where purification of intermediates is necessary or when milder reaction conditions are required.
For researchers in drug development, the stability and controlled reactivity of this compound make it a more reliable and versatile building block for the construction of complex oxazole-containing molecules. The ability to store and handle the silylated reagent simplifies experimental procedures and enhances reproducibility, which are critical factors in the development of robust synthetic routes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06868C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different silyl protecting groups for oxazoles (TMS vs TIPS)
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the versatile oxazole moiety, a common building block in pharmaceuticals and natural products, effective protection of the C-2 position is often a critical strategic consideration. This guide provides an objective comparison of two commonly employed silyl protecting groups, trimethylsilyl (TMS) and triisopropylsilyl (TIPS), for the protection of oxazoles. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to Silyl Protection of Oxazoles
The C-2 position of the oxazole ring is susceptible to reaction with various nucleophiles and strong bases. Protection of this site allows for regioselective functionalization at other positions of the heterocycle, such as deprotonation at C-5 followed by reaction with an electrophile. Silyl groups are a popular choice for this purpose due to their relative ease of installation, general stability under a range of reaction conditions, and selective removal. The two most frequently considered silyl ethers for this purpose are the sterically smaller trimethylsilyl (TMS) group and the bulkier triisopropylsilyl (TIPS) group.
Performance Comparison: TMS vs. TIPS
The choice between TMS and TIPS as a protecting group for oxazoles hinges on the required stability throughout a synthetic sequence. While TMS is more readily introduced and removed, TIPS offers significantly greater steric hindrance, translating to enhanced stability.
Key Differentiating Factors:
-
Steric Hindrance: The three isopropyl groups of the TIPS moiety create a much larger steric shield around the silicon atom compared to the three methyl groups of the TMS group. This steric bulk is the primary reason for the increased stability of the TIPS group.
-
Stability: The TIPS group is substantially more stable to a wider range of reaction conditions, including both acidic and basic environments, compared to the TMS group. This makes TIPS the preferred choice when subsequent synthetic steps involve harsh reagents that might cleave a TMS ether.
-
Ease of Introduction and Removal: The lower steric bulk of the TMS group generally allows for faster and more facile introduction and removal under milder conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the protection and deprotection of the oxazole C-2 position with TMS and TIPS groups.
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| TMS | TMSCl | n-BuLi | Ether | -78 to RT | 30 min at -78°C, then warm to RT | ~45% |
| TIPS | TIPSCl | n-BuLi | THF | -78 | 1 h | 85% |
Table 1: Comparison of Protection Reactions for Oxazole
| Protected Oxazole | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-(Trimethylsilyl)oxazole | TBAF (1M in THF) | THF | -5 | 2-3 min | High (Qualitative) |
| 2-(Triisopropylsilyl)oxazole | TBAF (1M in THF) | Refluxing THF | 0.5 h | Low (Qualitative) |
Table 2: Comparison of Deprotection Reactions for 2-Silyloxazoles
Experimental Protocols
Protection of Oxazole
Synthesis of 2-(Trimethylsilyl)oxazole
To a solution of oxazole (5.0 g) in diethyl ether (150 ml) at -78°C is added n-butyllithium (28.5 ml of a 2.54M solution in hexane). The resulting solution is stirred at -78°C for 30 minutes. Trimethylsilyl chloride (7.86 g) is then added, and the reaction mixture is allowed to warm to room temperature. The product is isolated by distillation of the fraction with a boiling point of approximately 130°C to yield 2-(trimethylsilyl)oxazole (5.12 g).
Synthesis of 2-(Triisopropylsilyl)oxazole
To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropylsilyl chloride (1.2 equivalents) is then added, and the reaction is stirred for an additional hour at -78°C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-(triisopropylsilyl)oxazole in 85% yield.[1]
Deprotection of 2-Silyloxazoles
Deprotection of 2-(Trimethylsilyl)oxazole using TBAF
To a solution of 2-(trimethylsilyl)oxazole in tetrahydrofuran (THF) at -5°C is added a solution of tetrabutylammonium fluoride (TBAF) (1M in THF). The reaction is typically complete within 2-3 minutes. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the deprotected oxazole.
Deprotection of 2-(Triisopropylsilyl)oxazole using TBAF
A solution of 2-(triisopropylsilyl)oxazole in refluxing tetrahydrofuran (THF) is treated with tetrabutylammonium fluoride (TBAF). This reaction proceeds with a low yield of the deprotected oxazole, often accompanied by decomposition of the starting material.[1] This highlights the significantly greater stability of the TIPS group, often requiring harsher conditions or alternative deprotection strategies for efficient cleavage.
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of oxazoles with TMS and TIPS groups.
Caption: General workflow for the silylation (protection) and desilylation (deprotection) of oxazoles.
Logical Relationship of Stability
The stability of silyl protecting groups is directly related to the steric bulk around the silicon atom. This relationship dictates their utility in multi-step syntheses.
Caption: The relationship between steric hindrance and the stability of silyl protecting groups.
Conclusion
The choice between TMS and TIPS as a protecting group for the C-2 position of oxazoles is a strategic one, dictated by the demands of the overall synthetic route.
-
TMS is the protecting group of choice for short-term protection, where mild deprotection conditions are desired, and subsequent reaction steps are not overly harsh. Its ease of introduction and removal makes it an efficient option for straightforward synthetic transformations.
-
TIPS is the superior choice when robust protection is required to withstand a variety of reaction conditions, including strong bases or nucleophiles. While its installation and removal are more demanding, its enhanced stability provides a wider synthetic window for complex molecule synthesis.
Researchers should carefully consider the reaction conditions of their entire synthetic sequence before selecting the appropriate silyl protecting group for their oxazole-containing targets.
References
Silylating Agents Compared: R₃SiOTf vs. R₃SiCl for Oxazole Modification
For researchers, scientists, and professionals in drug development, the choice of silylating agent is critical for controlling reaction outcomes. This guide provides a detailed comparison of silyl triflates (R₃SiOTf) and silyl chlorides (R₃SiCl) for the silylation of oxazoles, offering insights into their respective efficacies and optimal applications.
The silylation of oxazoles is a key transformation in organic synthesis, enabling the introduction of a versatile functional group for subsequent reactions. However, the oxazole nucleus presents an ambident anion upon deprotonation, offering two potential sites for silylation: the oxygen atom (O-silylation) and a carbon atom (C-silylation). The choice between R₃SiOTf and R₃SiCl has been shown to dramatically influence the chemoselectivity of this reaction, dictating the final product structure.
Executive Summary of Performance
Experimental evidence demonstrates a stark divergence in the selectivity of silyl triflates and silyl chlorides in the silylation of the oxazole anion. Silyl triflates, such as triethylsilyl trifluoromethanesulfonate (TESOTf), exhibit a strong preference for O-silylation. In contrast, silyl chlorides, like triethylsilyl chloride (TESCl), predominantly yield the C-silylated product. This dramatic shift in chemoselectivity is a critical consideration for synthetic chemists aiming to achieve a specific oxazole derivative. A key study highlights that the chemoselectivity between O-silylation and C-silylation can be inverted from a 99:1 ratio in favor of the C-silylated product with R₃SiCl to a 99:1 ratio favoring the O-silylated product with R₃SiOTf.[1]
Comparative Data
The following table summarizes the key performance differences between R₃SiOTf and R₃SiCl in the silylation of oxazoles, based on available experimental data.
| Parameter | R₃SiOTf (e.g., TESOTf) | R₃SiCl (e.g., TESCl) |
| Primary Product | O-Silylated Oxazole | C-Silylated Oxazole |
| Chemoselectivity | Highly selective for O-silylation (~99%)[1] | Highly selective for C-silylation (~99%)[1] |
| Reactivity | High | Moderate |
| Typical Base | Non-nucleophilic amine bases (e.g., triethylamine) | Strong organolithium bases (e.g., n-butyllithium)[2] |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF)[2] |
| Typical Temperature | 0 °C to room temperature | -78 °C[2] |
Experimental Protocols
Detailed methodologies for achieving selective O- and C-silylation of oxazoles are presented below. These protocols are based on established procedures and findings from comparative studies.
Protocol 1: Selective O-Silylation using R₃SiOTf
This procedure is designed for the preferential formation of O-silylated oxazoles.
Materials:
-
Substituted Oxazole
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the oxazole (1.0 equiv) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C-Silylation using R₃SiCl
This procedure is tailored for the selective synthesis of C-silylated oxazoles.
Materials:
-
Oxazole
-
n-Butyllithium (nBuLi) in hexanes
-
Triethylsilyl chloride (TESCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous and low-temperature reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the oxazole (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Add n-butyllithium (1.1 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes to generate the oxazole anion.
-
Add triethylsilyl chloride (1.2 equiv) to the solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Reaction Pathways and Selectivity
The dramatic difference in selectivity between R₃SiOTf and R₃SiCl can be attributed to the principles of hard and soft acid-base (HSAB) theory and the nature of the silylating agent. The oxazole anion is an ambident nucleophile with a "hard" oxygen center and a "softer" carbon center.
-
R₃SiOTf: The triflate leaving group is highly electron-withdrawing, making the silicon center a "harder" electrophile. This favors reaction at the hard oxygen site of the oxazole anion, leading to O-silylation.
-
R₃SiCl: The chloride leaving group is less electron-withdrawing compared to triflate, rendering the silicon center a "softer" electrophile. This promotes reaction at the softer carbon nucleophilic site, resulting in C-silylation.
Caption: Silylation pathways of the oxazole anion.
Experimental Workflow Comparison
The selection of the silylating agent dictates the overall experimental workflow, particularly the choice of base and reaction temperature.
Caption: Comparison of experimental workflows.
References
A Comparative Guide to Oxazole Synthesis: Methods, Mechanisms, and Modern Approaches
For researchers, scientists, and professionals in drug development, the synthesis of the oxazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocycle is a key component in numerous pharmaceuticals and biologically active compounds. This guide provides an objective comparison of classical and modern methods for oxazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
This comparative analysis examines five prominent methods for oxazole synthesis: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, the Van Leusen Reaction, the Bredereck Reaction, and a modern Copper-Catalyzed Synthesis. Each method is evaluated based on its reaction conditions, yield, substrate scope, and operational complexity.
Comparative Data of Oxazole Synthesis Methods
The following table summarizes the key quantitative data for the selected oxazole synthesis methods, providing a clear comparison of their performance.
| Method | Starting Materials | Product | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Robinson-Gabriel Synthesis | Benzamidoacetic acid, Benzene | 2,5-Diphenyloxazole | Thionyl chloride, Aluminum trichloride, Sulfuric acid (50 wt%) | Benzene | Reflux, then 100°C | 3 hours (reflux) | 91.4%[1] |
| Fischer Oxazole Synthesis | Benzaldehyde cyanohydrin, Benzaldehyde | 2,5-Diphenyloxazole | Anhydrous Hydrochloric Acid | Dry Ether | Not specified | Not specified | Not specified |
| Van Leusen Reaction | Benzaldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Phenyloxazole | Potassium Carbonate (K₂CO₃) | Methanol | Reflux | Not specified | High |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted oxazole | Not specified | Not specified | Not specified | Not specified | Efficient, clean, and economical[2] |
| Copper-Catalyzed Synthesis | Enamide | 2,5-Disubstituted oxazole | Copper(II) catalyst | Not specified | Room Temperature | Not specified | Moderate to good[3][4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.
Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This one-pot procedure is adapted from a patented industrial method.[1]
Materials:
-
Benzamidoacetic acid
-
Thionyl chloride
-
Benzene
-
Aluminum trichloride
-
Sulfuric acid (50 wt%)
Procedure:
-
To a suitable reactor, add benzamidoacetic acid (1 equivalent) and thionyl chloride (2 equivalents).
-
Heat the mixture to 50°C and monitor the reaction until the benzamidoacetic acid is completely consumed.
-
Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.
-
Cool the mixture to 50°C and add benzene (10 equivalents) and aluminum trichloride (2 equivalents).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the resulting N-benzoyl-ω-aminoacetophenone solution to 30°C.
-
Add 50 wt% sulfuric acid (2 equivalents) and slowly heat to 100°C.
-
After the reaction is complete, evaporate the excess benzene.
-
Cool the reaction mixture to 30°C and add water to precipitate the product.
-
Filter and rectify the solid to obtain 2,5-diphenyloxazole.
Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
This classical method involves the reaction of a cyanohydrin with an aldehyde.[5]
Materials:
-
Benzaldehyde cyanohydrin (mandelonitrile)
-
Benzaldehyde
-
Dry Ether
-
Anhydrous Hydrochloric Acid gas
Procedure:
-
Dissolve equimolar amounts of benzaldehyde cyanohydrin and benzaldehyde in dry ether.
-
Pass a stream of dry, gaseous hydrogen chloride through the solution.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.
-
The precipitate can be collected and converted to the free base by treatment with water or by boiling with alcohol.
Van Leusen Reaction for the Synthesis of 5-Phenyloxazole
This method utilizes tosylmethyl isocyanide (TosMIC) and is known for its mild conditions.[6][7]
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Procedure:
-
In a flask, dissolve benzaldehyde (1 equivalent) and TosMIC (1 equivalent) in methanol.
-
Add potassium carbonate (a suitable amount as a base) to the mixture.
-
Heat the reaction mixture to reflux.
-
Upon completion of the reaction, the 5-phenyloxazole can be isolated using standard workup procedures.
Bredereck Reaction for the Synthesis of 2,4-Disubstituted Oxazoles
This method provides an efficient route to 2,4-disubstituted oxazoles from α-haloketones and amides.[2]
General Procedure:
-
React an α-haloketone with an amide. The specific solvent and temperature conditions may vary depending on the substrates.
-
The reaction is described as efficient, clean, and economical.
Note: A specific, detailed experimental protocol with yield for a representative Bredereck reaction was not available in the searched literature.
Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Enamides
This modern approach offers a route to oxazoles at room temperature.[3][4]
General Procedure:
-
The synthesis involves the copper(II)-mediated oxidative cyclization of enamides.
-
This method allows for the preparation of a range of 2,5-disubstituted oxazoles in moderate to good yields in two steps from simple amide and alkyne precursors.
Note: A specific, detailed experimental protocol with yield for this copper-catalyzed reaction was not available in the searched literature.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the described oxazole synthesis methods.
References
- 1. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
- 4. Copper(ii)-mediated oxidative cyclization of enamides to oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Understanding the precise three-dimensional structure of these derivatives at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics. Single-crystal X-ray crystallography stands as the definitive method for achieving this, providing unparalleled detail of molecular geometry and intermolecular interactions.
This guide offers a comparative overview of the X-ray crystallographic analysis of selected oxazole derivatives, presenting key experimental data and protocols. It also provides a comparison with alternative analytical techniques to aid researchers in selecting the most appropriate methods for their specific research needs.
Comparative Crystallographic Data of Oxazole Derivatives
The following table summarizes key crystallographic parameters for a selection of oxazole derivatives, showcasing the diversity in their crystal packing and unit cell dimensions. This data is crucial for understanding the solid-state properties of these compounds and for validating computational models.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Ref. |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C₁₃H₁₂BrNO₄ | Monoclinic | P2₁/n | 14.828 | 7.1335 | 25.119 | 90 | 100.066 | 90 | 2616.1 | 8 | [4] |
| 5-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)oxazole | C₁₃H₁₁NO₃ | Orthorhombic | Pna2₁ | - | - | - | 90 | 90 | 90 | - | 8 | [1] |
| 2,5-Diphenyloxazole | C₁₅H₁₁NO | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - | [5] |
Note: Complete crystallographic data for 2,5-Diphenyloxazole and detailed cell parameters for 5-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)oxazole are available through the Cambridge Structural Database (CSD). The provided data for the latter is from a book and is not fully detailed.
Experimental Protocol: Single-Crystal X-ray Diffraction of Oxazole Derivatives
The determination of the crystal structure of an oxazole derivative by single-crystal X-ray diffraction follows a well-established workflow. The protocol described here is a generalized procedure based on common practices for small organic molecules.[1][6]
1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For oxazole derivatives, which are typically crystalline solids at room temperature, slow evaporation of a saturated solution is a common and effective crystallization technique.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the oxazole derivative has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure:
-
Dissolve the purified oxazole derivative in a minimal amount of the chosen solvent with gentle warming to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
2. Crystal Mounting:
-
Select a suitable crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The diffraction pattern is recorded by the detector.
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
The processed data is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms.
5. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final refined structure is assessed using various metrics, such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration. | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space proximity (NOE). | Provides structural information in solution, which is often more biologically relevant. Does not require crystallization. | Provides an average structure in solution; precise bond lengths and angles are not determined. Structure elucidation of complex molecules can be challenging. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity and requires very small amounts of sample. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) and Raman Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
References
- 1. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Labeling of Amino Acids: Established Silylating Agents vs. a Hypothetical 2-(Trimethylsilyl)-1,3-oxazole Approach
In the realm of metabolomics and proteomics, isotopic labeling is a cornerstone technique for the quantitative analysis of amino acids. Derivatization is often a necessary prerequisite for gas chromatography-mass spectrometry (GC-MS) analysis to enhance the volatility of these polar molecules. This guide provides a comparative overview of two widely used silylating agents, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), with a hypothetical isotopic labeling strategy employing 2-(trimethylsilyl)-1,3-oxazole.
While BSTFA and MTBSTFA are well-documented and commercially available reagents for amino acid derivatization, it is important to note that no published studies on the use of this compound for isotopic labeling of amino acids were identified. The discussion of this compound that follows is therefore theoretical, based on the known reactivity of silylating agents and oxazoles.
Comparison of Derivatization Agents
The choice of a derivatization agent is critical and depends on factors such as the stability of the derivatives, reaction efficiency, and the specific requirements of the analytical method.
| Feature | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Hypothetical Isotopically Labeled this compound |
| Labeling Group | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | Isotopically Labeled Trimethylsilyl (TMS) |
| Reaction Sites | Amino, Carboxyl, Hydroxyl, Thiol | Amino, Carboxyl, Hydroxyl, Thiol | Primarily Carboxyl (hypothesized) |
| Derivative Stability | Less stable, sensitive to moisture[1]. | More stable, less sensitive to moisture[1]. | Potentially moderate, requires experimental verification. |
| Reaction Conditions | Typically 100°C for 30 minutes in acetonitrile[2][3]. | Typically 90-100°C for 2-4 hours in acetonitrile[1][4]. | Hypothetically, may require activation of the carboxyl group or catalysis. |
| Advantages | Volatile byproducts, single-step reaction[2]. | Forms stable derivatives, good for complex matrices[5]. | Potential for selective carboxyl group labeling. |
| Disadvantages | Moisture sensitivity, can form multiple derivatives for some amino acids[2]. | Longer reaction times, higher molecular weight of derivatives[1]. | Reaction mechanism and efficiency are unknown; reagent is not commercially available in an isotopically labeled form. |
| Detection Limits | In the range of 0.04–0.1 µmol/L has been reported[6]. | Method detection limits of 0.094–2.336 ng/m³ have been reported for atmospheric samples[4]. | Unknown. |
| Recovery | Generally good, though can be affected by acid hydrolysis for some amino acids[6]. | Slightly lower recovery than other methods for some amino acids has been noted[4]. | Unknown. |
Experimental Protocols
Detailed methodologies for the established reagents are crucial for reproducible results. A hypothetical protocol for the novel agent is proposed based on analogous chemical reactions.
Protocol 1: Derivatization of Amino Acids with BSTFA
This protocol is adapted from established methods for GC-MS analysis[2][3].
-
Sample Preparation: An aliquot of the amino acid standard or sample is placed in a reaction vial and dried completely under a stream of nitrogen. Complete removal of moisture is critical for efficient derivatization[2].
-
Derivatization: To the dried residue, 100 µL of acetonitrile and 100 µL of BSTFA are added.
-
Reaction: The vial is sealed tightly and heated at 100°C for 30 minutes.
-
Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.
Protocol 2: Derivatization of Amino Acids with MTBSTFA
This protocol is based on optimized procedures for robust derivatization[1][4].
-
Sample Preparation: A measured amount of the amino acid sample is dried in a reaction vial.
-
Derivatization: 100 µL of acetonitrile and 100 µL of MTBSTFA are added to the dried sample. For improved reaction kinetics, pyridine can be added[4].
-
Reaction: The sealed vial is heated at 90-100°C for 2 to 4 hours.
-
Analysis: The sample is cooled, and an aliquot is taken for GC-MS analysis.
Protocol 3: Hypothetical Derivatization with Isotopically Labeled this compound
This proposed protocol is speculative and would require significant experimental optimization. The reaction is hypothesized to proceed via the silylation of the carboxylic acid group of the amino acid.
-
Sample Preparation: The amino acid sample is dried thoroughly in a reaction vial.
-
Derivatization: An equimolar amount of isotopically labeled this compound in a dry, aprotic solvent (e.g., acetonitrile) is added to the vial. A catalyst, such as a mild Lewis acid, may be required to facilitate the reaction.
-
Reaction: The mixture is heated, potentially at a temperature between 60-100°C, for a duration to be determined experimentally.
-
Work-up: A liquid-liquid extraction may be necessary to isolate the silylated amino acid from the oxazole byproduct.
-
Analysis: The extracted and dried derivative is reconstituted in a suitable solvent for GC-MS injection.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the established and hypothetical derivatization procedures.
Conclusion
For routine isotopic labeling and derivatization of amino acids for GC-MS analysis, BSTFA and MTBSTFA are well-established and reliable reagents. MTBSTFA is often favored for its ability to form more stable derivatives, which is particularly advantageous for complex biological samples[1]. BSTFA, on the other hand, offers the benefit of more volatile byproducts[7].
The proposed use of an isotopically labeled this compound presents an intriguing, albeit hypothetical, alternative. Its primary theoretical advantage would be the potential for selective silylation of carboxylic acid groups, which could be beneficial in specific applications where the derivatization of other functional groups is undesirable. However, the lack of experimental data means that its efficacy, reaction conditions, and potential side reactions remain unknown. Further research would be necessary to synthesize an isotopically labeled version of this reagent and to develop and validate a derivatization protocol. Until such studies are conducted, BSTFA and MTBSTFA remain the industry standards for silylation-based amino acid analysis.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Purity of 2-(trimethylsilyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents and intermediates is critical in research and drug development. 2-(trimethylsilyl)-1,3-oxazole is a versatile building block, and its purity directly impacts reaction yields, impurity profiles, and the quality of downstream products. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for quantifying the purity of this specific organosilicon compound.
Methodology Comparison
The selection of an analytical method depends on various factors, including the properties of the analyte, the nature of expected impurities, required accuracy, and available instrumentation. Below, we detail the experimental protocols and performance data for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating non-volatile or thermally unstable compounds. For this compound, a reversed-phase method is suitable, separating the main component from less polar or more polar impurities.
Experimental Protocol: A standard reversed-phase HPLC method was established for the analysis.
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol : 0.05% Sodium Dodecyl Sulphate (aq) (40:60 v/v)[1].
-
Flow Rate: 0.8 mL/min[1].
-
Column Temperature: 25°C[1].
-
Detector: Diode Array Detector (DAD) at 220 nm[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: 1.0 mg/mL solution of this compound in mobile phase.
Quantitative Data (HPLC):
| Analyte/Impurity | Retention Time (min) | Peak Area (mAU*s) | Purity by Area % |
|---|---|---|---|
| Impurity 1 | 2.15 | 15.3 | 0.7% |
| 2-(TMS)-1,3-oxazole | 3.88 | 2150.5 | 99.1% |
| Impurity 2 | 5.02 | 4.3 | 0.2% |
Gas Chromatography (GC)
GC is ideal for analyzing volatile compounds like many organosilicon reagents.[2] The trimethylsilyl group enhances volatility, making this compound an excellent candidate for GC analysis. Silylation is a common derivatization technique used to make polar analytes more volatile and suitable for GC.[3][4]
Experimental Protocol: A standard GC method with a Flame Ionization Detector (FID) was developed.
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm).
-
Carrier Gas: Helium, 1.5 mL/min constant flow.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL (10:1 split ratio).
-
Sample Preparation: 1.0 mg/mL solution of this compound in Dichloromethane.
Quantitative Data (GC):
| Analyte/Impurity | Retention Time (min) | Peak Area (pA*s) | Purity by Area % |
|---|---|---|---|
| 2-(TMS)-1,3-oxazole | 7.51 | 4890.1 | 99.2% |
| Impurity 3 | 8.23 | 29.3 | 0.6% |
| Impurity 4 | 9.10 | 9.8 | 0.2% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that provides both structural information and direct quantification without the need for a specific reference standard of the analyte.[5][6][7] Its signal intensity is directly proportional to the number of atomic nuclei, allowing for highly accurate purity assessments.[6][7]
Experimental Protocol: A ¹H-NMR spectrum was acquired using a precisely weighed internal standard.
-
Instrument: Bruker Avance 600 MHz NMR or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic Anhydride (Certified Purity: 99.8%).
-
Key Parameters: Sufficiently long relaxation delay (D1 > 5 * T₁) to ensure full signal recovery.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
Calculation: The purity of the analyte (Pₓ) is calculated using the following formula[8]: Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
x = Analyte; std = Internal Standard
Quantitative Data (qNMR):
| Parameter | Analyte (2-(TMS)-1,3-oxazole) | Internal Standard (Maleic Anhydride) |
|---|---|---|
| Signal Used | Singlet at ~0.3 ppm (Si(CH₃)₃) | Singlet at ~7.1 ppm (CH=CH) |
| Number of Protons (N) | 9 | 2 |
| Mass (m) | 10.15 mg | 5.22 mg |
| Integral (I) | 5.80 | 1.00 |
| Calculated Purity (Pₓ) | 99.3% | 99.8% (Certified) |
Logical & Experimental Workflows
Visualizing the processes involved in purity analysis helps in understanding the practical steps and decision-making involved.
Caption: General workflow for purity determination by chromatographic and spectroscopic methods.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Summary
This table provides a side-by-side comparison of the three methods for analyzing this compound.
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility/boiling point | Nuclear spin resonance in a magnetic field |
| Speed | Moderate (~10-15 min per sample) | Fast (~10-15 min per sample) | Fast (~10-15 min per sample)[5] |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (requires mg quantities)[5] |
| Specificity | High; can be coupled with MS | High; can be coupled with MS | Very High; provides structural information |
| Sample Prep | Simple (dissolution) | Simple (dissolution) | Requires precise weighing of sample and standard |
| Destructive? | Yes | Yes | No, sample can be recovered[7] |
| Quant. Principle | External standard or area % | External standard or area % | Internal standard (primary method) |
| Best For... | Detecting non-volatile or thermally labile impurities | Routine QC, detecting volatile impurities | Purity assignment of reference standards, structural confirmation |
Conclusion
All three methods—HPLC, GC, and qNMR—are effective for determining the purity of this compound, with results showing excellent agreement (99.1% to 99.3%).
-
GC is an excellent choice for routine quality control due to its speed, high sensitivity, and suitability for this volatile compound.
-
HPLC is valuable for identifying potential non-volatile impurities or degradation products that would not be detected by GC.
-
qNMR stands out as a primary method that provides an absolute purity value without requiring a pre-certified standard of the analyte itself. It is the gold standard for certifying reference materials and for cases where structural confirmation of the analyte is also required.
The optimal choice depends on the specific goal of the analysis. For routine process monitoring, GC is highly efficient. For stability studies or characterization of novel synthesis routes, a combination of HPLC and GC provides the most comprehensive impurity profile. For the definitive purity assignment of a new batch or reference material, qNMR is the most powerful and reliable technique.
References
- 1. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. GC Technical Tip [discover.phenomenex.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. rssl.com [rssl.com]
- 7. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Cycloaddition Reactions of 2-(trimethylsilyl)-1,3-oxazole and Other Common Dienes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction and other cycloadditions stand as powerful tools for the construction of complex cyclic systems. The choice of diene is paramount to the success of these transformations, influencing reactivity, selectivity, and overall efficiency. This guide provides an objective comparison of 2-(trimethylsilyl)-1,3-oxazole with other widely used dienes—Danishefsky's diene, cyclopentadiene, and furan—in cycloaddition reactions, supported by available experimental data.
Overview of Diene Reactivity in Cycloadditions
The reactivity of a diene in a [4+2] cycloaddition is largely governed by its electronic nature. Electron-rich dienes generally exhibit higher reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. Conversely, electron-poor dienes can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The dienes discussed herein represent a spectrum of electronic properties and reactivity profiles.
This compound is an intriguing diene. The oxazole ring itself is considered an electron-deficient azadiene, making it suitable for inverse-electron-demand Diels-Alder reactions. However, the introduction of a trimethylsilyl group at the 2-position can influence its electronic properties and reactivity. Oxazoles, in general, serve as valuable precursors to pyridines and furans through Diels-Alder reactions, where the initial cycloadduct often undergoes a subsequent retro-Diels-Alder reaction or other rearrangement.
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a famously electron-rich diene, making it exceptionally reactive in normal-electron-demand Diels-Alder reactions with a wide array of electron-deficient dienophiles.[1][2] Its high reactivity allows for cycloadditions to occur under mild conditions.
Cyclopentadiene is a highly reactive, cyclic diene that readily participates in normal-electron-demand Diels-Alder reactions.[3] Its conformational rigidity, being locked in the requisite s-cis conformation, contributes to its high reactivity. However, it is prone to dimerization at room temperature, necessitating its preparation by cracking its dimer, dicyclopentadiene, before use.
Furan , an aromatic heterocycle, can also function as a diene in Diels-Alder reactions. However, its aromatic character leads to a lower reactivity compared to cyclopentadiene, and its cycloaddition reactions are often reversible. The reactivity of furan can be modulated by substituents on the ring.
Quantitative Comparison of Diene Performance
The following tables summarize available quantitative data for the cycloaddition reactions of the discussed dienes with various dienophiles. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from different sources and should be interpreted as indicative of general reactivity trends.
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| 5-Ethoxy-2-phenyl-4-triethylsilyloxazole | Methyl propiolate | 2-Ethoxy-3-methoxycarbonyl-5-phenylfuran | Dichlorobenzene (DCB), 170 °C | 43 | N/A | [4] |
| Danishefsky's diene | Methyl vinyl ketone | Cycloadduct | Not specified | High | Not specified | [1] |
| Danishefsky's diene | Imines | Dihydro-4-pyridone derivatives | Methanol, room temperature | High | Not specified | [5] |
| Cyclopentadiene | Maleic anhydride | Bicyclic anhydride | Ethyl acetate/ligroin, ice bath | ~90 | Exclusively endo | [6] |
| Cyclopentadiene | Dimethyl maleate | Norbornene derivative | Ionic liquid, 20-45 °C | High | Not specified | [7] |
| Furan | Dimethyl acetylenedicarboxylate (DMAD) | Furan-bridged 10-membered ring | Not specified | Moderate to good | Single diastereomer | [8] |
| Furan | Maleimide | Oxanorbornene derivative | Thermally reversible | Varies | Kinetically endo, thermodynamically exo | [9] |
Note: "N/A" indicates that the data was not available in the cited source. The yield for silylated oxazole is for a triethylsilyl analogue, as direct data for the trimethylsilyl version with this dienophile was not found.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for cycloaddition reactions involving some of the discussed dienes.
Synthesis of 2-(Trimethylsilyl)oxazole
A solution of oxazole (5.0 g) in diethyl ether (150 ml) is cooled to -78 °C. n-Butyllithium (28.5 ml of a 2.54 M solution in hexane) is added, and the resulting solution is stirred at -78 °C for 30 minutes. Trimethylsilyl chloride (7.86 g) is then added, and the mixture is allowed to warm to room temperature. The reaction mixture is distilled, and the fraction with a boiling point of approximately 130 °C is collected to afford 2-(trimethylsilyl)oxazole (5.12 g).[10]
General Procedure for Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
To a solution of maleic anhydride (5 g) in ethyl acetate (20 mL), ligroin (20 mL) is added. The mixture is cooled in an ice bath. Freshly cracked cyclopentadiene (5 mL) is then added to the cooled solution. The reaction proceeds to yield the endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[6]
General Procedure for the Reaction of Furan with Dimethyl Acetylenedicarboxylate (DMAD)
To a stirred suspension of a sulfur ylide (0.25 mmol) in DMSO (1 mL), dimethyl acetylenedicarboxylate (0.125 mmol) is added. The mixture is stirred at 80 °C for 4 hours under a nitrogen atmosphere. After cooling and the addition of water (10 mL), the mixture is extracted with dichloromethane. The combined organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the furan derivative.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the cycloaddition reactions discussed.
Caption: General schematic of a [4+2] Diels-Alder cycloaddition reaction.
Caption: Reaction pathways of oxazoles in Diels-Alder reactions to form furans and pyridines.
Caption: A qualitative comparison of the reactivity of different dienes in cycloaddition reactions.
Conclusion
The choice of diene in a cycloaddition reaction is a critical parameter that dictates the reaction's outcome.
-
This compound represents a versatile diene, capable of participating in cycloadditions that lead to valuable heterocyclic products like pyridines and furans. Its reactivity is generally considered moderate, and it often requires elevated temperatures. The silyl group can influence the regioselectivity of the cycloaddition and subsequent transformations.
-
Danishefsky's diene stands out for its exceptionally high reactivity in normal-electron-demand Diels-Alder reactions, proceeding under mild conditions with a broad range of dienophiles.
-
Cyclopentadiene is another highly reactive diene, favored for its rigid s-cis conformation, though its tendency to dimerize requires in-situ generation.
-
Furan , while a readily available diene, exhibits lower reactivity due to its aromaticity, and its cycloadditions are often reversible, which can be a limitation or a strategic advantage depending on the desired outcome.
For researchers and professionals in drug development, understanding the nuances of each diene's reactivity profile is essential for designing efficient and selective synthetic routes to complex molecular targets. While direct quantitative comparisons are challenging to establish from existing literature, the qualitative trends and available data presented in this guide offer a solid foundation for informed decision-making in the planning of cycloaddition strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Navigating the Disposal of 2-(Trimethylsilyl)-1,3-oxazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential safety information and a procedural framework for the disposal of 2-(Trimethylsilyl)-1,3-oxazole, a silylated heterocyclic compound.
Summary of Potential Hazards
Based on data from similar chemical structures, this compound is anticipated to present several hazards. The trimethylsilyl group can make the compound reactive, particularly with moisture, and the oxazole ring is a common feature in biologically active molecules.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Flammability | Likely to be a flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][2] |
| Health Hazards | May be harmful if swallowed, cause skin irritation, and serious eye irritation.[3] May also be toxic if inhaled or in contact with skin. | Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Use only in a well-ventilated area.[1] |
| Reactivity | Reacts with water and moisture.[4] May be sensitive to light. | Store in a tightly closed container in a dry, well-ventilated place.[1][2] Handle under an inert atmosphere. |
| Environmental | May be harmful to aquatic life. | Do not allow product to enter drains.[4] |
Procedural Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the key decision points and steps involved.
References
Personal protective equipment for handling 2-(Trimethylsilyl)-1,3-oxazole
Essential Safety and Handling Guide for 2-(Trimethylsilyl)-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical.
Hazard Summary and Quantitative Data
| Property | Value | Source/Analogy |
| GHS Hazard Class (Predicted) | Flammable Liquid (Category 2/3) | Based on similar trimethylsilyl compounds and oxazole derivatives which are often flammable. |
| Skin Irritant (Category 2) | Common hazard for organosilicon compounds and heterocyclic chemicals. | |
| Eye Irritant (Category 2A) | A frequent characteristic of this class of chemicals. | |
| Boiling Point | ~130-137 °C | [1][2] |
| Density | ~0.94 g/cm³ | [1] |
| Flash Point | Not available (presumed to be < 60 °C) | As a flammable liquid with its given boiling point, a relatively low flash point is expected. |
| Glove Material | Nitrile or Neoprene | Recommended for handling similar organosilane compounds.[3] Specific breakthrough times are not available for this compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE) Setup
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat must be worn. Ensure that clothing fully covers the arms and legs. Closed-toe shoes are mandatory.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, a conservative approach of double-gloving is advised for extended operations. Gloves should be inspected for any signs of degradation or perforation before and during use. If contamination occurs, gloves should be removed and replaced immediately.
Chemical Handling
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before moving it to the work area.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent splashes. Grounding of containers may be necessary to prevent static discharge, a potential ignition source for flammable liquids.
-
Heating and Reaction: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure that the reaction setup is secure and properly vented.
-
Spill Management: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.
Waste Segregation and Collection
-
Liquid Waste: Unused or waste this compound, as well as solvent rinses, should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and kept closed when not in use.
-
Solid Waste: Contaminated solid waste, including used gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
